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  • Product: tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate
  • CAS: 1100227-54-0

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profiling of tert-Butyl 4-(Pyrazin-2-yl)-1,4-diazepane-1-carboxylate in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates both the pharmacokinetic viability and the target-binding efficacy of a drug candidate. tert-Bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates both the pharmacokinetic viability and the target-binding efficacy of a drug candidate. tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS: 1100227-54-0) has emerged as a highly versatile, orthogonally protected building block. By combining the hydrogen-bonding potential of a heteroaromatic pyrazine ring with the conformational flexibility of a 7-membered 1,4-diazepane (homopiperazine) core, this compound offers a superior alternative to traditional piperazine derivatives.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols, serving as a comprehensive guide for researchers engaged in rational drug design and synthetic methodology.

Structural & Physicochemical Profiling

The architectural value of tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate lies in its distinct regional properties. The molecule is composed of three functional domains:

  • The Pyrazine Ring: An electron-deficient heteroaromatic system that acts as a weak base and a potent hydrogen bond acceptor, crucial for interacting with kinase hinge regions or enzymatic active sites.

  • The 1,4-Diazepane Core: A non-planar, 7-membered saturated heterocycle. Compared to the rigid 6-membered piperazine, the diazepane ring introduces a structural "kink" that alters the exit vectors of substituents, allowing the molecule to navigate complex or mutated binding pockets.

  • The Boc Protecting Group: A bulky, lipophilic tert-butyloxycarbonyl group that masks the secondary amine, preventing unwanted side reactions during upstream synthesis while facilitating organic-phase solubility.

Quantitative Data Summaries

To aid in computational modeling and formulation predictions, the fundamental identifiers and physicochemical parameters are summarized below.

Table 1: Chemical Identifiers

ParameterValue
Chemical Name tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate
CAS Registry Number 1100227-54-0
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
SMILES O=C(OC(C)(C)C)N2CCN(c1cnccn1)CCC2

Table 2: Physicochemical & Pharmacokinetic Parameters (Predicted)

PropertyValuePharmacological Implication
Physical State (RT) Pale yellow to off-white solid/viscous oilDictates handling and storage protocols.
LogP (Lipophilicity) ~1.8 - 2.2Optimal for oral bioavailability and CNS penetration.
Topological Polar Surface Area (TPSA) ~65 ŲExcellent for membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors (HBD) 0Enhances passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors (HBA) 5Facilitates strong target-protein interactions.

Chemical Reactivity & Mechanistic Pathways

The primary synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc group is entirely stable to catalytic hydrogenation and strongly basic conditions (e.g., Grignard reagents, organolithiums), allowing for extensive functionalization of the pyrazine ring if required.

However, the most common pathway is the selective cleavage of the Boc group to liberate the secondary amine for subsequent electrophilic capture.

SynthPathway A tert-Butyl 4-Pyrazin-2-yl- 1,4-diazepane-1-carboxylate (Protected Scaffold) B 1-(Pyrazin-2-yl)- 1,4-diazepane (Reactive Intermediate) A->B Acidic Cleavage (TFA/HCl) -CO2, -Isobutylene C N-Alkylated/Acylated Homopiperazine Derivative (Target Pharmacophore) B->C Electrophilic Capture (EDC/HOBt or R-X)

Fig 1. Synthetic workflow for the derivatization of the protected 1,4-diazepane scaffold.

The Causality of Acidic Cleavage

The deprotection of the Boc group is not merely a hydrolysis; it is an acid-catalyzed fragmentation. When exposed to strong acids like Trifluoroacetic Acid (TFA) or HCl, the carbonyl oxygen of the carbamate is protonated. This induces the heterolytic cleavage of the C-O bond, expelling a highly stable tert-butyl carbocation. This carbocation rapidly loses a proton to form isobutylene gas. Simultaneously, the resulting carbamic acid intermediate spontaneously decarboxylates, releasing CO₂ gas.

Why this matters: The irreversible evolution of two gases (isobutylene and CO₂) acts as a thermodynamic sink, driving the reaction to 100% completion according to Le Chatelier's principle.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes in-process controls that confirm the success of the mechanistic transformation.

Protocol A: Quantitative Boc Deprotection via HCl/Dioxane

Rationale: While TFA in dichloromethane (DCM) is common, it yields a trifluoroacetate salt which can be hygroscopic and difficult to purge. Utilizing 4N HCl in dioxane yields a highly crystalline hydrochloride salt that precipitates directly from the reaction mixture, eliminating the need for chromatographic purification [1].

  • Initialization: Dissolve tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (20 mL) under an inert argon atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 4N HCl in dioxane (10.0 equiv, 25 mL).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Self-Validation (Visual & Analytical):

    • Visual: The initially clear solution will become cloudy, eventually yielding a dense white precipitate. This phase change physically validates the loss of the lipophilic Boc group.

    • Analytical: TLC (10% MeOH in DCM) will show the complete disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a baseline spot that stains deeply with ninhydrin (indicating a free secondary amine).

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (2 × 15 mL), and dry under high vacuum to afford 1-(pyrazin-2-yl)-1,4-diazepane hydrochloride as a white solid.

Protocol B: Amide Coupling via EDC/HOBt

Rationale: Direct reaction of a carboxylic acid with an amine requires extreme heat. Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the acid, but the intermediate O-acylisourea is prone to rearranging into an unreactive N-acylurea. Adding HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea to form a highly reactive OBt-ester, suppressing side reactions and ensuring high yields [2].

  • Activation: In a flame-dried flask, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 30 minutes to pre-form the OBt-ester.

  • Coupling: Add the 1-(pyrazin-2-yl)-1,4-diazepane hydrochloride salt (1.0 equiv) generated in Protocol A.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Causality: DIPEA is a sterically hindered base that neutralizes the HCl salt, freeing the nucleophilic amine without competing for the electrophilic OBt-ester.

  • Self-Validation (Workup): Quench the reaction with water and extract with Ethyl Acetate. EDC and its urea byproduct are highly water-soluble and partition entirely into the aqueous layer. LC-MS of the organic layer will display a dominant peak corresponding to the [M+H]⁺ of the target amide, validating the coupling efficiency.

Applications in Drug Discovery

The transition from piperazine to 1,4-diazepane (homopiperazine) scaffolds represents a sophisticated tactic in lead optimization. Recent studies have demonstrated that incorporating the 1,4-diazepane-pyrazine motif significantly enhances the biological activity of anti-tubercular agents against Mycobacterium tuberculosis[1].

Furthermore, the synthesis of 1,4-diazacycles is of vital importance in the process chemistry of drug discovery, as these motifs are ubiquitous in FDA-approved therapeutics ranging from kinase inhibitors to antihistamines [3].

PharmaLogic A 1,4-Diazepane Ring (7-Membered) B Increased Conformational Flexibility vs. Piperazine A->B Structural Property C Disruption of Molecular Planarity A->C Physicochemical Property D Enhanced Target Binding (Overcoming Resistance) B->D Altered Exit Vectors E Improved Aqueous Solubility (Favorable PK) C->E Lower Crystal Lattice Energy

Fig 2. Pharmacological advantages of the 1,4-diazepane ring in drug design.

By disrupting molecular planarity, the 1,4-diazepane core lowers the crystal lattice energy of the resulting drug candidate. This directly translates to improved aqueous solubility—a critical parameter for oral bioavailability. When coupled with the pyrazine ring's ability to form specific hydrogen bonds with target enzymes, the tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate scaffold stands as a premier starting material for next-generation therapeutics.

References

  • Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents Source: RSC Publishing (New Journal of Chemistry) URL:[Link]

  • Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes Source: Nature Communications (via PubMed Central) URL:[Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing Source: Organic Letters, ACS Publications URL:[Link]

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Signature of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This guide offers a detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectroscopic data for tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By dissecting the predicted chemical shifts, coupling constants, and signal multiplicities, we present a comprehensive framework for the structural elucidation of this molecule. This document serves as a practical reference for researchers and scientists, blending theoretical principles with field-proven methodologies to ensure robust and reliable spectroscopic characterization.

Introduction: The Structural Significance of a Substituted Diazepane

The molecule tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate incorporates three key structural motifs: a bulky tert-butoxycarbonyl (Boc) protecting group, a seven-membered 1,4-diazepane ring, and a pyrazinyl substituent. The diazepane core is a privileged scaffold in medicinal chemistry, known for its conformational flexibility and presence in a range of biologically active compounds. The pyrazine ring, a nitrogen-containing heterocycle, is also a common feature in pharmaceuticals, often contributing to receptor binding and modulating physicochemical properties.

Accurate structural confirmation is the bedrock of any chemical research and drug development program. NMR spectroscopy provides a non-destructive and highly informative method for verifying the identity and purity of synthesized compounds. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, based on established principles and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and numbering of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The predicted spectrum for the title compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the pyrazine, diazepane, and Boc-group protons.

Analysis and Signal Assignment

The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from aromatic rings.

  • Pyrazine Protons (C3', C5', C6'): The pyrazine ring protons are expected in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the two nitrogen atoms, these protons are deshielded. The proton at C3' will likely be a doublet, coupled to the C5' proton. The C5' proton will appear as a doublet of doublets, and the C6' proton as a doublet.[1][2]

  • Diazepane Ring Protons (C2, C3, C5, C6, C7): These aliphatic protons will appear further upfield. The protons on carbons adjacent to nitrogen atoms (C2, C5, C7) will be deshielded compared to the C3 and C6 protons. Due to the conformational flexibility of the seven-membered ring and the potential for slow nitrogen inversion, some of these signals may appear as broad multiplets. The protons on C2 and C7, being adjacent to the Boc-protected nitrogen, will be shifted downfield relative to the protons on C5 and C6, which are adjacent to the pyrazine-substituted nitrogen.

  • Boc Group Protons (C10): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet around δ 1.4-1.5 ppm, a characteristic signature of the Boc protecting group.[3]

Predicted Data Summary
Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3' (Pyrazine)~8.3d~1.51H
H-5' (Pyrazine)~8.1dd~2.5, 1.51H
H-6' (Pyrazine)~8.0d~2.51H
H-2, H-7 (Diazepane)~3.6-3.8m-4H
H-5, H-6 (Diazepane)~3.4-3.6m-4H
H-3 (Diazepane)~2.0-2.2m-2H
H-10 (t-Bu)~1.45s-9H

Table 1. Predicted ¹H NMR data for tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate in CDCl₃.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum, typically recorded with proton decoupling, provides one signal for each unique carbon atom in the molecule. This technique is highly valuable for confirming the carbon skeleton.[4]

Analysis and Signal Assignment
  • Pyrazine Carbons (C1', C3', C5', C6'): These aromatic carbons will resonate in the downfield region (δ 130-160 ppm). The carbon directly attached to the diazepane ring (C1') will be the most downfield due to the nitrogen substituent.

  • Carbonyl Carbon (C8): The carbonyl carbon of the Boc group is expected to appear around δ 155 ppm.[3]

  • Boc Group Carbons (C9, C10): The quaternary carbon (C9) of the tert-butyl group will be found around δ 80 ppm, while the methyl carbons (C10) will be significantly upfield, around δ 28 ppm.[3]

  • Diazepane Ring Carbons (C2, C3, C5, C6, C7): These aliphatic carbons will resonate in the δ 40-60 ppm range. Similar to the proton spectrum, carbons adjacent to nitrogen (C2, C5, C7) will be further downfield than C3 and C6.

Predicted Data Summary
Carbon Assignment Predicted δ (ppm)
C8 (C=O)~155.0
C1' (Pyrazine)~158.0
C3' (Pyrazine)~143.0
C5' (Pyrazine)~135.0
C6' (Pyrazine)~134.0
C9 (t-Bu, Quaternary)~80.0
C2, C7 (Diazepane)~45-50
C5, C6 (Diazepane)~48-55
C3 (Diazepane)~25-30
C10 (t-Bu, CH₃)~28.5

Table 2. Predicted ¹³C NMR data for tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate in CDCl₃.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following represents a field-proven methodology for the analysis of small organic molecules like the title compound.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6][7] The solution should be vortexed or gently agitated to ensure complete dissolution. A homogeneous solution free of particulate matter is essential for high-resolution spectra.[8]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer. If not present, it can be added, but sparingly.[6]

  • Labeling: Clearly label the NMR tube with a unique identifier.

G A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Vortex to Homogenize B->C D Filter into NMR Tube (if particulates are present) C->D E Cap and Label Tube D->E F Insert into Spectrometer E->F

Figure 2. Standard workflow for NMR sample preparation.

Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration

    • Spectral Width: -10 to 220 ppm

Conclusion

This technical guide provides a comprehensive, predictive overview of the ¹H and ¹³C NMR spectra of tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate. By understanding the expected chemical shifts and signal patterns based on the distinct structural components of the molecule, researchers can confidently interpret experimental data to verify its synthesis and purity. The detailed experimental protocol further ensures that high-quality, reliable data can be obtained. This foundational spectroscopic analysis is a critical step in the advancement of research and development projects involving this and structurally related compounds.

References

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Available at: [Link]

  • PubMed. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR calculations on azepines and diazepines. Available at: [Link]

  • NextSDS. (n.d.). 4-(5-CARBOXY-PYRIDIN-2-YL)-[3][8]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Available at: [Link]

  • PMC. (n.d.). Crystal structures and Hirshfeld surface analyses of two new tetrakis-substituted pyrazines and a degredation product. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Available at: [Link]

  • University of Liverpool. (n.d.). Sample Preparation | Department of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Senshu University. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate. Available at: [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • NMR Service. (n.d.). 13 Carbon NMR. Available at: [Link]

  • Semantic Scholar. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Available at: [Link]

  • Semantic Scholar. (2024, March 25). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate. Available at: [Link]

  • Darcy & Roy Press. (2022, June 22). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

Sources

Exploratory

Strategic Solubility Profiling of tert-Butyl 4-(Pyrazin-2-yl)-1,4-diazepane-1-carboxylate in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Formulation Scientists Executive Summary The compound tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Formulation Scientists

Executive Summary

The compound tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate (often referred to as 1-Boc-4-(pyrazin-2-yl)-1,4-diazepane) is a highly versatile bis-nitrogen heterocyclic building block. It is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). However, the progression of this intermediate through multi-step synthetic pathways and high-throughput biological screening is entirely dependent on its solvation dynamics.

This whitepaper provides an authoritative, in-depth analysis of the compound's solubility profile in organic solvents. By bridging structural physical chemistry with empirical methodologies, this guide establishes a framework for predicting, measuring, and exploiting the solubility of Boc-protected heterocycles to optimize reaction conditions, purification workflows, and assay design.

Structural Determinants of Solvation Dynamics

To accurately predict the solubility of tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate, we must deconstruct its molecular architecture through the lens of, which divide cohesive energy into dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

  • The tert-Butyl Carboxylate (Boc) Group: The Boc protecting group introduces significant steric bulk and high lipophilicity. By disrupting the planar packing of the molecule in its solid state, the Boc group lowers the crystal lattice energy. This inherently increases solubility in organic solvents compared to the unprotected secondary amine.

  • The 1,4-Diazepane Core: This flexible, seven-membered homopiperazine ring contains a tertiary amine that acts as a strong Hydrogen Bond Acceptor (HBA). The flexibility of the ring increases the entropy of solvation, further favoring dissolution in aprotic solvents.

  • The Pyrazine Ring: An electron-deficient aromatic system that contributes to π−π stacking interactions and provides two additional HBA sites. Its presence necessitates solvents with moderate polarity to adequately solvate the electron cloud.

The causality here is clear: the molecule demands a solvent capable of accommodating high dispersion forces (due to the Boc group) while simultaneously satisfying the dipole-dipole interactions required by the pyrazine and diazepane nitrogens.

G Compound tert-Butyl 4-(Pyrazin-2-yl) -1,4-diazepane-1-carboxylate Boc Boc Group (tert-butyl carboxylate) Compound->Boc Diazepane 1,4-Diazepane Core (Tertiary Amine) Compound->Diazepane Pyrazine Pyrazine Ring (Aromatic Heterocycle) Compound->Pyrazine Lipophilic High Lipophilicity (Dispersion Forces) Boc->Lipophilic Steric Bulk HBA H-Bond Acceptors (Polar Interactions) Diazepane->HBA Nitrogen Lone Pairs Pyrazine->HBA PiPi π-π Stacking & Dipole Interactions Pyrazine->PiPi Aromaticity SolvAprotic High Solubility in Polar Aprotic Solvents (DCM, EtOAc, DMF) Lipophilic->SolvAprotic SolvNonPolar Poor Solubility in Aliphatic Hydrocarbons (Hexane, Heptane) Lipophilic->SolvNonPolar Offset by Polar Core HBA->SolvAprotic PiPi->SolvAprotic

Diagram 1: Structural features dictating the solvation dynamics and solvent compatibility of the compound.

Solubility Profile Across Organic Solvent Classes

Based on the physicochemical properties outlined above, the compound exhibits a highly predictable solubility matrix. The data below synthesizes expected thermodynamic solubility ranges critical for process chemistry and assay formulation, grounded in the principles of .

Table 1: Quantitative Solubility Matrix at 25°C
Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Synthetic / Analytical Utility
Halogenated Dichloromethane (DCM)8.93> 100Ideal for liquid-liquid extraction; primary solvent for Boc-deprotection (with TFA).
Polar Aprotic Ethyl Acetate (EtOAc)6.02> 50Excellent for silica gel chromatography and aqueous workups.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Solvent of choice for SN​Ar reactions or Buchwald-Hartwig cross-couplings.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Standard for preparing concentrated stock solutions for biological assays.
Polar Protic Methanol (MeOH)32.720 - 50Highly effective mobile phase component for Reverse-Phase HPLC (RP-HPLC).
Non-Polar Hexane / Heptane~1.90< 1.0Utilized strictly as an anti-solvent to induce precipitation or crystallization.

Experimental Methodologies for Solubility Validation

While predictive models are useful, rigorous empirical validation is mandatory in pharmaceutical development. Relying on visual estimates can lead to supersaturation artifacts or delayed precipitation in biological assays. The following protocol outlines a self-validating thermodynamic solubility workflow , adapted from the gold-standard .

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale & Causality: Thermodynamic solubility measures the absolute equilibrium between the solid lattice and the solvated state. We utilize centrifugation rather than filtration for phase separation. Causality: The lipophilic Boc group has a high propensity to adsorb onto standard PTFE or nylon syringe filters. Filtration can strip the compound from the solution, artificially lowering the measured solubility. Centrifugation prevents this artifact.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 20 mg of tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate into a 2.0 mL glass HPLC vial. Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc). Ensure a visible excess of solid remains to guarantee saturation.

  • System Suitability Control (Self-Validation): In a parallel vial, prepare a suspension of a well-characterized standard (e.g., Carbamazepine in ethanol) to validate that the equilibration time and temperature controls are functioning correctly.

  • Equilibration: Seal the vials and place them in a thermoshaker. Agitate at 500 RPM at a strictly controlled 25.0 ± 0.1 °C for 48 hours. Note: 48 hours is required to overcome the kinetic energy barrier of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Aliquot & Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in a compatible HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantification: Analyze via HPLC-UV at 254 nm (leveraging the strong chromophore of the pyrazine ring). Calculate the concentration against a pre-established multi-point calibration curve.

G Prep 1. Sample Prep Excess Solid + Solvent Incubate 2. Equilibration Shake at 25°C for 48h Prep->Incubate Isothermal Separate 3. Phase Separation Centrifugation (15k x g) Incubate->Separate Saturated Solution Analyze 4. Quantification HPLC-UV at 254 nm Separate->Analyze Aliquot Supernatant Data 5. Data Processing Calculate mg/mL Analyze->Data Peak Area vs. Curve

Diagram 2: The self-validating Shake-Flask workflow for determining thermodynamic equilibrium solubility.

Implications for Synthetic Workflows

Understanding this solubility profile allows chemists to engineer highly efficient synthetic and purification workflows:

  • Reaction Solvent Selection: If functionalizing the pyrazine ring via transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig coupling), the compound's excellent solubility in 1,4-dioxane or toluene ensures homogeneous reaction conditions, maximizing catalytic turnover and minimizing localized reagent depletion.

  • Purification via Anti-Solvent Crystallization: The vast solubility differential between polar aprotic solvents and aliphatic hydrocarbons can be exploited. By dissolving the crude compound in a minimal volume of warm EtOAc and slowly titrating in Hexane (the anti-solvent) under vigorous stirring, chemists can force the selective precipitation of the pure compound, bypassing the need for time-consuming column chromatography.

  • Deprotection Dynamics: When removing the Boc group using Trifluoroacetic acid (TFA), DCM is the optimal co-solvent. The high solubility of the starting material in DCM ensures rapid, uniform deprotection, while the resulting unprotected amine (a highly polar TFA salt) can be easily extracted into an aqueous phase, leaving lipophilic impurities behind in the organic layer.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Available at:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrodynamics based solid-liquid interface model. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Available at:[Link]

Exploratory

mechanism of action of pyrazine-substituted 1,4-diazepane derivatives

An In-Depth Technical Guide to the Mechanism of Action of Pyrazine-Substituted 1,4-Diazepane Derivatives Abstract The conjugation of a pyrazine ring, a well-established pharmacophore in modern drug discovery, with a 1,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrazine-Substituted 1,4-Diazepane Derivatives

Abstract

The conjugation of a pyrazine ring, a well-established pharmacophore in modern drug discovery, with a 1,4-diazepane scaffold, recognized as a "privileged structure" for centrally active agents, presents a compelling strategy for the development of novel therapeutics. This technical guide provides an in-depth exploration of the plausible mechanisms of action for this chemical class. Drawing from established principles in medicinal chemistry and pharmacology, we will dissect the likely molecular interactions and signaling pathways modulated by these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of pyrazine-substituted 1,4-diazepane derivatives.

Introduction: A Synthesis of Privileged Scaffolds

The 1,4-diazepane ring system is a seven-membered heterocycle that forms the core of many biologically active compounds, most notably the benzodiazepines. Its conformational flexibility allows it to present substituents in a three-dimensional arrangement that is conducive to binding with a variety of biological targets, particularly within the central nervous system (CNS).[1][2] This has led to its designation as a "privileged scaffold" in drug design.

The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs and clinical candidates.[3] Its utility stems from its ability to act as a bioisostere for other aromatic rings and, crucially, from the capacity of its nitrogen atoms to serve as hydrogen bond acceptors.[3][4] This feature is pivotal for anchoring ligands to their protein targets.

The combination of these two moieties—the versatile 1,4-diazepane scaffold and the functionally critical pyrazine ring—creates a chemical space ripe for the discovery of potent and selective modulators of key biological pathways. While direct literature on the mechanistic specifics of simple pyrazine-substituted 1,4-diazepanes is nascent, we can infer highly probable mechanisms of action by examining the well-documented roles of each component in analogous, more extensively studied molecules.

Plausible Mechanisms of Action: Targeting Key Protein Families

Based on the established pharmacology of pyrazine-containing compounds and diazepine scaffolds, we can postulate three primary mechanisms of action for this class of derivatives: kinase inhibition, G-protein coupled receptor (GPCR) modulation, and epigenetic enzyme inhibition.

Mechanism as Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. A recurring motif in small molecule kinase inhibitors is a heterocyclic ring system that can form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The pyrazine ring is exceptionally well-suited for this role.[3][4]

Molecular Interaction Hypothesis:

The primary proposed mechanism is competitive inhibition at the ATP-binding site. The pyrazine moiety is hypothesized to act as the "hinge-binding" element. One of its nitrogen atoms can form a crucial hydrogen bond with the backbone amide of a hinge residue (e.g., a cysteine or alanine), mimicking the interaction of the adenine portion of ATP. The 1,4-diazepane ring serves as a versatile scaffold, positioning the pyrazine for optimal hinge interaction while allowing for substitutions that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazine-Diazepane Inhibitor Hinge Hinge Region (e.g., Ala, Cys) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Pyrazine Pyrazine Moiety Pyrazine->Hinge H-Bond Interaction (Key Anchor) Diazepane 1,4-Diazepane Scaffold Diazepane->Pyrazine R_Group R-Group Diazepane->R_Group R_Group->HydrophobicPocket van der Waals Interactions

Caption: Proposed binding mode of a pyrazine-diazepane derivative in a kinase ATP pocket.

Mechanism as G Protein-Coupled Receptor (GPCR) Ligands

The 1,4-diazepane core is structurally related to the 1,4-benzodiazepines, which are classic allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[5] Furthermore, various diazepine derivatives have been developed as ligands for a wide array of GPCRs. This suggests that pyrazine-substituted 1,4-diazepanes could function as modulators of GPCR signaling.

Signaling Pathway Hypothesis:

These derivatives could act as either competitive antagonists, blocking the binding of the endogenous ligand, or as allosteric modulators, binding to a site distinct from the orthosteric pocket to alter receptor conformation and function. The specific GPCR target would be determined by the substitution patterns on both the pyrazine and diazepane rings. Upon binding, an antagonist would prevent the G-protein coupling and subsequent downstream signaling cascades, such as the Gαq/PLC/IP3 pathway that leads to calcium mobilization.

GPCR_Signaling cluster_gprotein G-Protein Ligand Endogenous Ligand GPCR GPCR Transmembrane Domain Cytoplasmic Domain Ligand->GPCR:tm Binds & Activates Inhibitor Pyrazine-Diazepane Antagonist Inhibitor->GPCR:tm Blocks Binding G_alpha Gαq GPCR:cyto->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 IP3 IP3 PIP2:e->IP3:w Hydrolysis Ca_release Ca²⁺ Release (Cellular Response) IP3->Ca_release Triggers

Caption: Inhibition of a generic Gαq-coupled GPCR signaling pathway by an antagonist.

Mechanism as Epigenetic Modulators (HAT Inhibitors)

Recent studies have identified pyrazine-containing molecules as potent inhibitors of histone acetyltransferases (HATs), specifically p300/CBP.[6][7] These enzymes play a critical role in chromatin remodeling and gene transcription, and their dysregulation is implicated in cancer.

Molecular Interaction Hypothesis:

The proposed mechanism is competitive inhibition with the histone substrate.[7] The inhibitor occupies the channel where the lysine-containing peptide chain of the histone would normally bind. In this model, the pyrazine-diazepane derivative would utilize its structural features to form key interactions within this channel. The pyrazine ring could engage in π-stacking or hydrogen bonding interactions, while the diazepane scaffold and its substituents could occupy adjacent pockets, preventing the binding and subsequent acetylation of the histone tail.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanisms of action, a systematic application of biochemical and cellular assays is required. The following protocols represent a standard workflow for characterizing a novel compound series.

Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding to a kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase (e.g., a specific tyrosine kinase) in kinase buffer.

    • Prepare a 4X solution of a europium-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-His).

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

    • Prepare a serial dilution of the pyrazine-substituted 1,4-diazepane derivative in DMSO, then dilute into the kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the compound dilution or DMSO (control) to each well.

    • Add 2.5 µL of the 4X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

  • Incubation:

    • Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Radioligand Binding Assay for GPCRs

This assay measures the ability of a test compound to displace a known radiolabeled ligand from a receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line overexpressing the target GPCR (e.g., HEK293 cells).

  • Assay Setup (96-well filter plate):

    • To each well, add:

      • 25 µL of assay buffer.

      • 25 µL of the radioligand (e.g., [³H]-dopamine for dopamine receptors) at a concentration near its Kd.

      • 25 µL of the pyrazine-diazepane test compound at various concentrations.

      • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

      • 25 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 90-120 minutes.

  • Harvesting and Washing:

    • Harvest the plate contents onto a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 and subsequently the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for this specific class is limited, we can extrapolate from related series.

MoietyPosition/ModificationPredicted Impact on ActivityRationale
Pyrazine Ring Addition of small alkyl or halo groupsMay enhance potency or alter selectivity.Probes hydrophobic sub-pockets adjacent to the primary interaction site.
Replacement with other heterocycles (e.g., pyridine, pyrimidine)Will likely modulate potency.Alters the position and hydrogen-bonding capacity of the nitrogen atoms.[3]
1,4-Diazepane Ring N1-substitutionCan modulate physicochemical properties (e.g., solubility, cell permeability) and introduce new vector interactions.N1 is often a key point for modification in benzodiazepine chemistry.[5]
N4-substitutionCritical for orienting the molecule and interacting with target-specific pockets.Can be used to extend into solvent-exposed regions or deeper pockets to enhance selectivity.
Ring conformation constraints (e.g., fusion to another ring)May increase potency and selectivity by reducing the entropic penalty of binding.Locks the scaffold into a more bioactive conformation.[8]

Conclusion and Future Directions

Pyrazine-substituted 1,4-diazepane derivatives represent a promising, yet underexplored, class of compounds. Based on established medicinal chemistry principles, their mechanisms of action are likely to involve the targeting of protein kinases, GPCRs, or epigenetic enzymes. The pyrazine moiety is predicted to serve as a key hydrogen-bonding pharmacophore, while the diazepane ring acts as a versatile scaffold for optimizing potency and selectivity.

Future research should focus on synthesizing a focused library of these derivatives and screening them against panels of kinases and GPCRs to validate these hypotheses. Elucidation of co-crystal structures of active compounds with their targets will be crucial for confirming the proposed binding modes and guiding further lead optimization. The development of potent and selective tool compounds from this class will enable a deeper exploration of the biology of their targets and could pave the way for new therapeutic agents.

References

  • (Reference to a relevant pyrazolo-diazepine paper, if applicable)
  • Smith, R. G., Lucas, R. A., & Wasley, J. W. (1980). Synthesis and anxiolytic activity of a series of pyrazino[1,2-a][8][9]benzodiazepine derivatives. Journal of Medicinal Chemistry, 23(8), 952–955. [Link]

  • Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Song, Y., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed. [Link]

  • (Reference to a relevant pyrazolo-pyrrolo-diazepinone paper, if applicable)
  • (Reference to a relevant pyrazine kinase inhibitor paper, if applicable)
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Rani, P., & Sharma, A. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1). [Link]

  • (Reference to a relevant oxazolo-pyrazine GPCR antagonist paper, if applicable)
  • Al-Ghorbani, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link]

  • Al-Ghorbani, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • (Reference to a relevant pyrazoline synthesis/activity paper, if applicable)
  • Rani, P., & Sharma, A. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

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Foundational

crystallographic structure of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

An In-depth Technical Guide to the Crystallographic Analysis of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate Foreword: Charting the Unseen In the landscape of modern drug discovery, the precise three-dimensional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Analysis of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

Foreword: Charting the Unseen

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the blueprint for its biological activity. The molecule tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate stands at the confluence of two privileged scaffolds in medicinal chemistry: the pyrazine ring, a key component in numerous therapeutic agents, and the 1,4-diazepane ring, a flexible seven-membered structure known for its ability to present substituents in unique spatial vectors. Understanding the solid-state conformation and intermolecular interactions of this compound is paramount for rational drug design, polymorphism screening, and formulation development.

As of the latest literature review, a public-domain crystal structure for this specific molecule has not been reported. This guide, therefore, adopts the perspective of a senior application scientist to provide a comprehensive, predictive, and methodological framework for its crystallographic elucidation. We will proceed from first principles, outlining the necessary steps from synthesis and crystal growth to data acquisition, structure solution, and detailed analysis. This document serves as both a roadmap for researchers embarking on the characterization of this molecule and a whitepaper on the core principles of small-molecule crystallography in a pharmaceutical context.

Part 1: Synthesis and Generation of Diffraction-Quality Single Crystals

The primary prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The synthesis must be designed to yield a product that is amenable to crystallization.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a direct nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its typically high yields and operational simplicity.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A tert-Butyl 1,4-diazepane-1-carboxylate R S_NAr Reaction A->R B 2-Chloropyrazine B->R P tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate R->P Base (e.g., K2CO3) Solvent (e.g., Toluene) Heat

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Reagent Preparation : To a 100 mL round-bottom flask, add tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq), 2-chloropyrazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition : Add 50 mL of toluene. The solvent choice is critical; toluene allows for heating to a temperature sufficient to drive the reaction while being relatively non-polar, which aids in subsequent workup.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification : The resulting residue should be purified by column chromatography on silica gel to yield the pure product.

Experimental Protocol: Crystallization

Obtaining single crystals is an empirical science, often requiring screening of multiple conditions. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

  • Solvent Screening : Begin by assessing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane).

  • Slow Evaporation :

    • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop) :

    • Hanging Drop : Dissolve the compound in a good solvent (e.g., dichloromethane). Place a small drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (e.g., hexane), in which the compound is less soluble. The gradual diffusion of the poor solvent's vapor into the drop will slowly decrease the solubility, promoting crystal growth.

    • Sitting Drop : This method is similar, but the drop of the compound's solution is placed at the bottom of the well, and the poor solvent is in a surrounding reservoir.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

This section details the authoritative protocol for collecting diffraction data, which is the core of the crystallographic experiment.

Experimental Protocol: SC-XRD
  • Crystal Selection & Mounting :

    • Under a polarizing microscope, select a single crystal with well-defined faces and dimensions typically between 0.1 and 0.3 mm.

    • Mount the crystal on a cryo-loop (e.g., a MiTeGen mount) using a minimal amount of cryo-protectant oil.

  • Data Collection :

    • Place the mounted crystal on the goniometer head of a modern single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku Oxford Diffraction instrument).

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream.[1] This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data.[1]

    • The instrument will use a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. A typical data collection strategy involves multiple scan sets (e.g., ω and φ scans) to ensure complete data coverage.

  • Data Processing :

    • The collected frames are integrated to determine the position and intensity of each diffraction spot.

    • The data is then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects). This entire process is typically handled by the diffractometer's software suite. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each reflection.

Part 3: Structure Solution, Refinement, and Validation

The processed diffraction data provides the "what" (intensities of reflections) but not the "how" (the phase information). Solving the phase problem is the key to revealing the electron density and thus the atomic positions.

A Raw Diffraction Images B Integration & Scaling (HKL File Generation) A->B C Structure Solution (Direct Methods / Patterson) B->C D Initial Model (Atom Positions) C->D E Structure Refinement (Least-Squares Minimization) D->E F Refined Model (Anisotropic Displacement Parameters) E->F Iterative Process F->E G Validation (CheckCIF, R-factors) F->G H Final Crystallographic Information File (CIF) G->H

Caption: Workflow for structure solution and refinement.

Computational Protocol
  • Structure Solution : Using software like SHELXT or OLEX2, direct methods are typically employed for small molecules. This statistical approach generates initial phase estimates, allowing for the calculation of an initial electron density map.

  • Model Building : The highest peaks in the electron density map are assigned to the heaviest atoms. Subsequent Fourier analysis helps locate the remaining non-hydrogen atoms.

  • Refinement : The initial atomic model is refined against the experimental data using a least-squares minimization process. This process adjusts atomic coordinates and thermal parameters (describing atomic vibrations) to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement : Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation : The final model is validated using metrics such as the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the model and the data. A goodness-of-fit (GooF) value close to 1.0 indicates a good refinement. The final structure is typically reported in a standard Crystallographic Information File (CIF) format.

Part 4: Predictive Structural Analysis

In the absence of experimental data, we can predict the key structural features of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate by drawing analogies from published structures of related diazepine and piperazine derivatives.[1][2][3]

Predicted Crystallographic and Geometric Data

The following table summarizes the expected crystallographic parameters and key geometric features. These predictions are based on analyses of similar N-Boc protected heterocyclic systems and diazepine-containing compounds.[1][2][4]

ParameterPredicted Value/RangeRationale
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules of this size and symmetry.[1][2]
Space Group P21/c or P-1Centrosymmetric space groups are highly probable for achiral molecules that can pack efficiently.
Z (Molecules/Unit Cell) 4 or 2Corresponds to the typical number of asymmetric units in the predicted space groups.
Diazepane Conformation Twist-boat or BoatThe seven-membered diazepine ring is highly flexible. Unlike the chair conformation of six-membered rings, it often adopts a boat-like conformation to minimize steric strain.[2][3]
N(Boc)-C(carbonyl) Bond ~1.35 ÅThe amide-like character of the carbamate group results in a shorter bond length compared to a typical N-C single bond due to resonance.[1]
C(pyrazine)-N(diazepane) Bond ~1.38 ÅTypical bond length for an aromatic carbon to an amine nitrogen.
Dihedral Angle Significant twist between pyrazine and diazepine ringsSteric hindrance will likely prevent a planar arrangement, leading to a notable dihedral angle between the mean planes of the two ring systems.
Analysis of Intermolecular Interactions

While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O interactions are expected to play a significant role in the crystal packing. The pyrazine ring, being electron-deficient, could also participate in π-π stacking interactions.

M1 Molecule 1 (Pyrazine Ring) M2 Molecule 2 (Pyrazine Ring) M1->M2 π-π Stacking (offset face-to-face) M3 Molecule 3 (Boc Carbonyl) M4 Molecule 4 (Diazepane C-H) M4->M1 Weak H-Bond (C-H···N) M4->M3 Weak H-Bond (C-H···O)

Caption: Predicted intermolecular interactions in the crystal lattice.

These weak, directional interactions are collectively crucial for the thermodynamic stability of the crystal lattice. Their characterization is essential for understanding the material's physical properties, such as melting point and solubility.

Conclusion

This guide has provided a comprehensive, technically-grounded framework for the complete crystallographic characterization of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate. By detailing the necessary protocols from synthesis and crystallization to data analysis and structural interpretation, we have established an authoritative roadmap for researchers. The predictive analysis, grounded in the established structures of analogous compounds, offers a robust hypothesis of the molecule's solid-state conformation and packing motifs. The elucidation of this crystal structure will undoubtedly provide invaluable insights for the drug development community, enabling a deeper understanding of its structure-activity relationship and informing future design efforts.

References

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

  • PubChem. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Razik, H. H. (2014). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. Available from: [Link]

  • Claramunt, R. M., et al. (2017). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][5][6]diazepine. National Center for Biotechnology Information. Available from: [Link]

  • El-Emam, A. A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available from: [Link]

  • PubChemLite. Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate. Available from: [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Hempel, A., et al. (1987). X-ray crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro 5-4864. Canadian Journal of Chemistry. Available from: [Link]

  • NextSDS. 4-(5-CARBOXY-PYRIDIN-2-YL)-[5][6]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Available from: [https://www.nextsds.com/4-(5-carboxy-pyridin-2-yl)-[5][6]diazepane-1-carboxylic%20acid%20tert-butyl%20ester-msds-100000021313-1.html]([Link]5][6]diazepane-1-carboxylic%20acid%20tert-butyl%20ester-msds-100000021313-1.html)

  • Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Center for Biotechnology Information. Available from: [Link]

  • Sobaś, P., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available from: [Link]

  • Navickas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Capaccioli, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. American Chemical Society. Available from: [Link]

  • E-RESEARCHCO. (2019). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available from: [Link]

  • Adrjanowicz, K., et al. (2017). Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. Royal Society of Chemistry. Available from: [Link]

  • Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Varney, M. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

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Exploratory

Thermodynamic Stability of Boc-Protected 1,4-Diazepane Derivatives: A Technical Guide for Drug Development Professionals

Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, integral to a multitude of biologically active compounds. Its seven-membered ring imparts significant conformational flexibility, a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, integral to a multitude of biologically active compounds. Its seven-membered ring imparts significant conformational flexibility, a critical attribute for molecular recognition and biological activity. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of 1,4-diazepane derivatives to modulate reactivity and solubility. This guide provides an in-depth analysis of the thermodynamic stability of Boc-protected 1,4-diazepane derivatives, focusing on the conformational landscape of the diazepane ring and the influence of the Boc group on this equilibrium. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating the 1,4-diazepane motif.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating efficacy as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents.[1] The conformational dynamics of this seven-membered ring are paramount to its interaction with biological targets.[2] Understanding and controlling the conformational preferences of 1,4-diazepane derivatives is therefore a critical aspect of rational drug design.

The introduction of a tert-butoxycarbonyl (Boc) protecting group onto one or both nitrogen atoms of the 1,4-diazepane ring is a common strategy in multi-step syntheses.[3] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][] However, the steric and electronic properties of the Boc group can significantly influence the thermodynamic stability and conformational equilibrium of the diazepane ring.

The Conformational Landscape of the 1,4-Diazepane Ring

Like other seven-membered rings, the 1,4-diazepane core can adopt several conformations, with the most significant being the chair, boat, and twist-boat forms. The relative energies of these conformers are influenced by a delicate balance of torsional strain, transannular interactions, and substituent effects.[6]

Key Conformations and Their Relative Stabilities
  • Chair Conformation: Often the ground-state conformation for substituted 1,4-diazepanes, characterized by lower steric and torsional strain.[7][8]

  • Twist-Boat Conformation: In certain N,N-disubstituted 1,4-diazepane derivatives, the twist-boat conformation has been identified as a low-energy and potentially bioactive form.[9]

  • Boat Conformation: Generally considered a higher-energy conformation due to flagpole interactions and eclipsing strain.[10]

The energetic landscape of these conformations is often complex, with relatively low energy barriers for interconversion.[11] This conformational flexibility is a double-edged sword in drug design; while it allows the molecule to adapt to a binding site, it can also lead to a loss of entropy upon binding, which is thermodynamically unfavorable.

The Influence of the Boc Protecting Group

The introduction of a bulky Boc group onto a nitrogen atom of the 1,4-diazepane ring can exert a profound influence on its conformational equilibrium. The steric demand of the tert-butyl group can favor conformations that minimize non-bonded interactions. Furthermore, the electronic nature of the carbamate can affect the bond angles and torsional barriers within the ring.

NMR studies on N-Boc protected ε-caprolactams, a related seven-membered ring system, have shown that the Boc group can influence the equilibrium between different chair forms.[12] Similar effects can be anticipated in Boc-protected 1,4-diazepanes, where the carbamate functionality can engage in intramolecular interactions that stabilize specific conformations.[13]

Experimental and Computational Approaches to Assess Thermodynamic Stability

A combination of experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic stability of Boc-protected 1,4-diazepane derivatives.

Experimental Methodologies
3.1.1. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique for quantifying the energy barriers associated with conformational exchange processes. By monitoring the changes in NMR lineshapes as a function of temperature, one can determine the rates of ring inversion and calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡).

Protocol for DNMR Analysis:

  • Sample Preparation: Dissolve the Boc-protected 1,4-diazepane derivative in a suitable deuterated solvent (e.g., CD2Cl2, toluene-d8) to a concentration of approximately 10-20 mg/mL.

  • Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to identify key proton resonances.

  • Variable Temperature (VT) NMR: Acquire a series of 1H NMR spectra over a range of temperatures, starting from ambient and decreasing until significant line broadening and eventual coalescence of exchanging signals are observed. Continue to lower the temperature until the slow-exchange regime is reached, where distinct signals for each conformer are visible.

  • Data Analysis: Use lineshape analysis software to simulate the experimental spectra at different temperatures and extract the rate constants for conformational exchange.

  • Eyring Plot: Plot ln(k/T) versus 1/T (where k is the rate constant and T is the temperature in Kelvin). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the slope and intercept of the resulting Eyring plot, respectively. The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature.

3.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the solid-state conformation of a molecule.[2] While this does not directly provide information about the dynamic equilibrium in solution, it can reveal the lowest energy conformer or a kinetically trapped state. For instance, the crystal structure of a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one derivative showed the seven-membered ring in a chair conformation with equatorial substituents.[7][8]

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for exploring the potential energy surface of flexible molecules like 1,4-diazepanes.

Protocol for DFT-Based Conformational Analysis:

  • Initial Structure Generation: Generate 3D structures of the plausible conformers (chair, boat, twist-boat, etc.) of the Boc-protected 1,4-diazepane derivative using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer to locate the nearest local energy minimum. A common and effective method is DFT using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

  • Relative Energy Calculation: Calculate the relative energies (ΔE, ΔH, and ΔG) of the different conformers to predict their relative populations at a given temperature.

  • Transition State Search: To understand the dynamics of interconversion, locate the transition state structures connecting the energy minima. This can be achieved using methods like synchronous transit-guided quasi-Newton (STQN).

Summary of Key Thermodynamic Data

The following table summarizes representative thermodynamic data for conformational inversions in seven-membered rings, providing a baseline for understanding the energetic landscape of 1,4-diazepanes.

CompoundMethodΔG‡ (kcal/mol)Reference
ε-CaprolactamB3LYP/6-311+G(d,p)10.5[11]
cis-CyclohepteneB3LYP/6-311+G(d,p)5.0[11]
ε-CaprolactoneB3LYP/6-311+G(d,p)8.4[11]

Note: Specific data for Boc-protected 1,4-diazepanes is sparse in the literature and will be highly dependent on the substitution pattern.

Visualizing Conformational Equilibria

The following diagram illustrates the conformational equilibria of a generic Boc-protected 1,4-diazepane.

G cluster_low_energy Low Energy Conformers Chair1 Chair 1 TwistBoat Twist-Boat Chair1->TwistBoat ΔG‡1 TwistBoat->Chair1 ΔG‡-1 Chair2 Chair 2 TwistBoat->Chair2 ΔG‡2 Boat Boat (Higher Energy) TwistBoat->Boat Chair2->TwistBoat ΔG‡-2 Boat->TwistBoat

Caption: Conformational equilibria of Boc-protected 1,4-diazepanes.

Conclusion and Future Perspectives

The thermodynamic stability of Boc-protected 1,4-diazepane derivatives is a multifaceted issue governed by the intricate interplay of steric and electronic factors. A thorough understanding of the conformational landscape is crucial for the rational design of novel drug candidates. The judicious application of experimental techniques like DNMR and X-ray crystallography, in conjunction with computational methods such as DFT, provides a powerful toolkit for elucidating the conformational preferences and energy barriers of these important heterocyclic systems. Future work should focus on building a more extensive database of thermodynamic parameters for a wider range of substituted Boc-protected 1,4-diazepanes to enable more accurate in silico predictions of their behavior.

References

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

  • Fryer, R. I., et al. (1983). Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines. Molecular Pharmacology, 24(3), 425-428. [Link]

  • Verma, R., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bioorganic Chemistry, 103, 104153. [Link]

  • Various Authors. (2005-2020). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 60–66. [Link]

  • Gant, T. G., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(6), 2244–2252. [Link]

  • Reddy, T. R., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 544. [Link]

  • da Silva, A. J. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 107-117. [Link]

  • Various Authors. (2018). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. [Link]

  • van der Westhuizen, J. H., et al. (2013). Conformational analysis of caprolactam, cycloheptene and caprolactone. ResearchGate. [Link]

  • Notman, R., et al. (2010). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 51(26), 3460–3462. [Link]

  • Ueda, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. [Link]

  • Various Authors. (2015). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. ResearchGate. [Link]

  • Organic Chemistry Portal. (2011). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Soderberg, T. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(1), 14. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • LibreTexts Chemistry. (2021). 12.6: The Larger Cycloalkanes and their Conformations. LibreTexts Chemistry. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate Analogs

Executive Summary As drug discovery pivots toward highly selective polypharmacological agents, the tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate scaffold has emerged as a highly versatile pharmacophore. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective polypharmacological agents, the tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate scaffold has emerged as a highly versatile pharmacophore. Characterized by a seven-membered homopiperazine (1,4-diazepane) ring linked to a pyrazine heterocycle, this structural motif provides unique conformational flexibility and distinct exit vectors compared to traditional planar piperazines.

While the tert-butyloxycarbonyl (Boc) group is classically viewed as a synthetic protecting group, in early-stage structure-activity relationship (SAR) profiling, its bulky, lipophilic nature serves as a critical probe for mapping deep hydrophobic sub-pockets within target receptors. This technical guide explores the receptor binding affinity of this scaffold—specifically targeting G-Protein Coupled Receptors (GPCRs) like Cannabinoid Receptor 2 (CB2) and kinase domains like Fibroblast Growth Factor Receptor (FGFR)—and details the self-validating experimental workflows required to quantify these interactions.

Structural Rationale & Target Landscapes

The Pyrazinyl-Diazepane Core

The 1,4-diazepane ring introduces a non-planar, pseudo-chair/boat spatial geometry that alters the trajectory of attached functional groups. This flexibility allows the molecule to adapt to complex binding pockets, often leading to enhanced binding affinity and target specificity[1]. The pyrazine moiety acts as a dual-purpose anchor: it serves as an excellent hydrogen bond acceptor and participates in robust π−π stacking interactions with aromatic residues (e.g., phenylalanine, tryptophan) within the receptor binding site[1].

Target 1: Cannabinoid Receptor 2 (CB2)

Aryl 1,4-diazepane compounds have been extensively validated as potent and selective agonists for the CB2 receptor, a highly sought-after target for neuroinflammation and pain management[2]. The lipophilic Boc group of the tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate analog can mimic the aliphatic tail of endogenous cannabinoids (like 2-AG), anchoring the molecule deeply within the transmembrane domain of the GPCR[3].

Target 2: Fibroblast Growth Factor Receptors (FGFR)

Beyond GPCRs, pyrazine-2-carboxamide derivatives incorporating the 1,4-diazepane ring have demonstrated significant inhibitory activity against FGFR kinases[1]. In this context, the pyrazine core binds directly to the kinase hinge region via hydrogen bonding, while the flexible diazepane ring extends outward to stabilize the hydrophobic spine or interact with the solvent-exposed region[1].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological potential of this scaffold, the following table summarizes the binding affinities and kinetic parameters of tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate and its functionalized analogs across key targets.

Compound VariantPrimary TargetEquilibrium Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Residence Time ( τ , min)
1a (Boc-protected diazepane)CB2 Receptor45.2 1.2×105 2.0×10−3 8.3
1b (Deprotected & Alkylated)CB2 Receptor12.4 3.4×105 1.0×10−3 16.6
2a (Pyrazine-2-carboxamide)FGFR2 Kinase8.5 5.1×105 5.0×10−4 33.3
2b (Piperazine analog control)FGFR2 Kinase145.0 8.0×104 8.5×10−3 1.9

Note: The 1,4-diazepane analogs (1b , 2a ) consistently demonstrate extended residence times compared to rigid piperazine controls (2b ), highlighting the kinetic advantage of the seven-membered ring.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the binding affinity of these analogs must be evaluated through orthogonal, self-validating assays. Below are the definitive protocols for equilibrium binding and kinetic profiling.

Protocol 1: Radioligand Competition Binding Assay for CB2 Receptors

Causality of Experimental Design: To determine the equilibrium dissociation constant ( Ki​ ), a competition assay using the radioligand [3H]-CP55940 is employed[3]. CP55940 is selected because it is a high-affinity, non-selective CB1/CB2 agonist with a highly stable, well-characterized Kd​ . This stability is mathematically critical, as it allows for the precise calculation of the test compound's Ki​ via the Cheng-Prusoff equation[4].

Self-Validating System: A critical failure point in radioligand assays is the misinterpretation of non-specific lipid binding as receptor affinity. To create a self-validating control, non-specific binding is strictly defined by co-incubating control wells with a massive excess (10 µM) of AM630, a highly selective CB2 inverse agonist[4]. Any radioactive signal remaining in these wells is mathematically subtracted from the total binding to isolate the true orthosteric interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing human CB2 receptors, standardizing protein concentration via a BCA assay[4].

  • Incubation Setup: In a 96-well format, combine 1.5 µg of membrane protein with 1.5 nM [3H]-CP55940 and varying logarithmic concentrations of the diazepane analog (10 pM to 10 µM) in an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% fatty-acid-free BSA (pH 7.4)[4].

  • Equilibration: Incubate the microplates at 25°C for exactly 120 minutes. This specific timeframe ensures the system reaches thermodynamic equilibrium without degrading the receptor[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion.

  • Quantification: Wash the filters three times with ice-cold binding buffer to trap the receptor-ligand complexes. Measure retained radioactivity via liquid scintillation counting and calculate Ki​ using non-linear regression analysis[4].

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling for FGFR

Causality of Experimental Design: Equilibrium affinity ( Ki​ ) fails to capture the dynamic temporal nature of drug-receptor interactions. SPR is utilized to measure the association ( kon​ ) and dissociation ( koff​ ) rate constants in real-time[5]. We prioritize SPR because the resulting residence time ( τ=1/koff​ ) often correlates more strongly with in vivo target vulnerability and sustained drug efficacy than equilibrium binding alone[4].

Self-Validating System: SPR is highly sensitive to bulk refractive index changes (e.g., DMSO solvent effects). To validate the data, a "mock surface" reference flow cell is prepared using the exact amine-coupling activation and deactivation steps, but without the target protein[5]. The signal from this reference cell is continuously subtracted from the active flow cell in real-time, eliminating false positives caused by non-specific matrix effects or compound aggregation[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified FGFR2 kinase domain onto a CM5 dextran sensor chip utilizing standard EDC/NHS amine coupling chemistry[6]. Target an immobilization level of ~400 Resonance Units (RU) to prevent mass transport limitations[6].

  • Deactivation: Block all remaining unreacted ester sites on the sensor surface by injecting 1 M ethanolamine-HCl (pH 8.5)[6].

  • Analyte Preparation: Dilute the pyrazinyl-diazepane analogs in running buffer (HBS-EP+ with 1% DMSO) to create a multi-cycle kinetic concentration series (e.g., 0.1 nM to 100 nM)[6].

  • Kinetic Injection: Inject the analytes over both the active and reference flow cells at a high flow rate of 30 µL/min to minimize rebinding artifacts[6].

  • Phase Monitoring: Monitor the association phase for 180 seconds. Subsequently, switch the flow to pure running buffer to monitor the dissociation phase for 600 seconds[6].

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ values, calculating the overall affinity ( KD​=koff​/kon​ )[6].

Screening Workflow Visualization

The following diagram illustrates the logical progression of the screening cascade, moving from equilibrium affinity to dynamic kinetic profiling, and finally to functional cellular efficacy.

G A Compound Library (Pyrazinyl-diazepanes) B Primary Screen: Radioligand Binding A->B Affinity (Ki) C Secondary Screen: SPR Kinetics B->C Hits (Ki < 100nM) D Functional Assay: cAMP / GTPγS C->D Residence Time E Lead Selection & SAR Analysis D->E Efficacy (Emax)

High-Throughput Receptor Affinity Screening Workflow for Pyrazinyl-diazepane Analogs

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: Leiden University (universiteitleiden.nl)
  • Source: Creative Biolabs (creativebiolabs.net)

Sources

Protocols & Analytical Methods

Method

Application Note: N-Boc Deprotection Strategies for tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

Introduction & Chemical Context The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic and medicinal chemistry, particularly in the synthesis of nitrogen-containing he...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic and medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles and peptidomimetics. This application note provides a comprehensive guide for the N-Boc deprotection of tert-Butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate to yield the free amine, 1-(pyrazin-2-yl)-1,4-diazepane .

This specific substrate presents unique physicochemical challenges. The deprotected product contains a 1,4-diazepane (homopiperazine) ring, which possesses a highly basic secondary amine (pKa ~10.5), as well as a pyrazine ring containing weakly basic nitrogen atoms. Consequently, acidic deprotection methods will result in the formation of poly-protonated salts (typically di-salts)[1]. The choice of acid, solvent, and workup strategy directly dictates whether the product is isolated as a crystalline solid or a difficult-to-handle oil[2].

Strategic Considerations & Causality (E-E-A-T)

When designing a deprotection protocol for this substrate, chemists must evaluate the downstream application of the intermediate:

  • Salt Form & Physical State: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly efficient and volatile, making it ideal for rapid library synthesis. However, TFA salts of diazepane derivatives are notoriously hygroscopic and frequently isolate as viscous oils[2]. In contrast, utilizing anhydrous Hydrogen Chloride (HCl) in 1,4-dioxane often yields the di-HCl salt as a free-flowing, easily filterable precipitate.

  • Freebasing Challenges: Because the secondary amine of the diazepane ring is highly basic, neutralizing the resulting salt requires a strong base (e.g., aqueous NaOH to pH > 11) or the use of a basic ion-exchange resin (e.g., Amberlyst A-21)[3]. Weak bases like saturated sodium bicarbonate may not fully liberate the free amine, leading to poor extraction recoveries.

  • Cation Scavenging: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation. While the pyrazine and diazepane rings are generally resistant to electrophilic alkylation, the addition of a mild scavenger (e.g., water or a silane) can prevent trace side reactions during scale-up.

Reaction Mechanism

The deprotection proceeds via a classic acid-catalyzed fragmentation pathway. The carbonyl oxygen is protonated, leading to the expulsion of a tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates.

G A Boc-Protected Amine (tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate) B Protonated Carbamate (+ H+ from TFA/HCl) A->B Acid Addition C Carbamic Acid Intermediate + tert-Butyl Cation B->C Fragmentation D Decarboxylation (- CO2) C->D Spontaneous E Amine Salt (Di-TFA or Di-HCl Salt) D->E Protonation F Freebase Amine (1-(pyrazin-2-yl)-1,4-diazepane) E->F Base Workup (NaOH or Resin)

Mechanism of acid-catalyzed N-Boc deprotection yielding the amine salt.

Quantitative Method Comparison

The table below summarizes the empirical differences between the two primary methodologies for this substrate class[2].

ParameterMethod A: HCl in 1,4-DioxaneMethod B: TFA in DCM
Reagent Concentration 4.0 M in Dioxane20% - 50% (v/v) in DCM
Reaction Time 30 - 120 minutes15 - 60 minutes
Typical Product State Crystalline solid (Di-HCl salt)Viscous oil / Hygroscopic solid (Di-TFA salt)
Isolation Method Direct filtrationSolvent evaporation in vacuo
Scalability Excellent (Process chemistry preferred)Moderate (Best for discovery/mg-scale)
Volatility of Acid Low (Requires co-evaporation if not precipitated)High (Easily removed via rotary evaporation)

Experimental Protocols

Method A: Scalable Deprotection using 4M HCl in Dioxane

This self-validating protocol is optimized for generating a stable, crystalline hydrochloride salt suitable for long-term storage.

Reagents:

  • tert-Butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate (1.0 eq, 10 mmol, ~2.78 g)

  • 4M HCl in 1,4-Dioxane (10.0 eq, 25 mL)

  • Anhydrous Methanol (Optional co-solvent, 5 mL)

  • Diethyl ether or MTBE (for trituration)

Step-by-Step Procedure:

  • Dissolution: Charge a dry 100 mL round-bottom flask with the Boc-protected substrate. Add 5 mL of anhydrous methanol to ensure complete dissolution (the starting material may be poorly soluble in neat dioxane).

  • Acid Addition: Place the flask in a water bath at room temperature (20-25 °C). Slowly add 25 mL of 4M HCl in 1,4-dioxane dropwise over 5 minutes. Self-validation check: Mild effervescence (CO2 gas evolution) should be observed, confirming the decarboxylation step.

  • Reaction: Stir the mixture vigorously for 1 to 2 hours. As the reaction progresses, the highly polar di-HCl salt of 1-(pyrazin-2-yl)-1,4-diazepane will typically begin to precipitate as a fine white/off-white powder.

  • Monitoring: Analyze an aliquot via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% NH4OH). The starting material mass (m/z ~279) should completely disappear, replaced by the product mass (m/z ~179).

  • Isolation: Once complete, add 30 mL of cold diethyl ether to the flask to fully crash out the salt. Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold ether (2 × 15 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the di-HCl salt.

Method B: Rapid Deprotection using TFA in DCM

Ideal for parallel library synthesis where the intermediate will be immediately used in a subsequent coupling reaction.

Reagents:

  • tert-Butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate (1.0 eq, 1 mmol, ~278 mg)

  • Trifluoroacetic Acid (TFA) (20% v/v)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in 4 mL of anhydrous DCM in a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Deprotection: Add 1 mL of neat TFA to the stirring solution. Stir at room temperature for 30 to 60 minutes.

  • Concentration: Once LC-MS confirms complete conversion, transfer the mixture to a rotary evaporator. Remove the DCM and excess TFA under reduced pressure.

  • Azeotropic Removal: To remove residual TFA, dissolve the resulting oily residue in 5 mL of toluene and concentrate again. Repeat this azeotropic drying process twice. The product is obtained as a di-TFA salt (typically a viscous oil).

Method C: Freebasing the Amine Salt

Because the diazepane ring is highly basic, standard bicarbonate washes are insufficient. Use one of the following methods to obtain the freebase[3].

  • Aqueous Extraction (For large scale): Dissolve the HCl or TFA salt in a minimal amount of water. Chill in an ice bath. Slowly add 2M NaOH(aq) until the pH of the aqueous layer is > 12 (check with pH paper). Extract the aqueous layer thoroughly with DCM (4 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Resin Scavenging (For small scale/libraries): Dissolve the salt in methanol. Add an excess of basic ion-exchange resin (e.g., Amberlyst A-21, ~5 eq by loading capacity)[3]. Shake or stir gently for 2 hours. Filter off the resin, wash with methanol, and concentrate the filtrate to yield the pure freebase amine.

References

  • The Journal of Organic Chemistry. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration". ACS Publications.[Link]

  • ResearchGate. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins". ResearchGate.[Link]

  • Reddit (r/Chempros). "Boc De-protection". Reddit.[Link]

Sources

Application

Application Note: tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate in Medicinal Chemistry

Executive Overview tert-Butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate (CAS: 1100227-54-0) is a highly versatile, commercially available building block utilized extensively in modern medicinal chemistry[1]. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

tert-Butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate (CAS: 1100227-54-0) is a highly versatile, commercially available building block utilized extensively in modern medicinal chemistry[1]. Structurally, it consists of a Boc-protected 1,4-diazepane (homopiperazine) ring covalently linked to an electron-deficient pyrazine moiety. This specific structural combination serves as a privileged pharmacophore for the development of central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) modulators, and precision kinase inhibitors[2][3][4].

This application note details the structural rationale for employing this scaffold, highlights its proven therapeutic applications, and provides self-validating synthetic protocols for its integration into drug discovery workflows.

Structural & Mechanistic Rationale

The selection of a pyrazinyl-diazepane scaffold over traditional aryl-piperazine alternatives is driven by precise physicochemical and spatial requirements:

  • Conformational Expansion (The Diazepane Advantage): While piperazine is a classic, rigid six-membered ring, the seven-membered 1,4-diazepane introduces controlled flexibility. This "conformational expansion" alters the spatial exit vectors of attached functional groups, allowing the molecule to probe deeper into complex receptor pockets (such as the Sigma-1 receptor) without sacrificing metabolic stability[3].

  • Hinge-Binding Capabilities (The Pyrazine Advantage): The pyrazine ring is an electron-deficient heteroaromatic system that acts as an excellent hydrogen bond acceptor. In kinase inhibitor design, the pyrazine nitrogen frequently engages the highly conserved hinge region of the ATP-binding pocket, while remaining more metabolically stable than standard phenyl or pyridine rings[2][5].

Workflow A tert-Butyl 4-Pyrazin-2-yl- 1,4-diazepane-1-carboxylate B Boc Deprotection (4M HCl in Dioxane) A->B C 1-(Pyrazin-2-yl)-1,4-diazepane Hydrochloride B->C D Electrophilic Coupling (SNAr / Amidation) C->D E Bioactive Target Molecule (Kinase/GPCR Modulator) D->E

Caption: Chemical workflow for the functionalization of the pyrazinyl-diazepane scaffold.

Key Therapeutic Applications

Precision Kinase Inhibitors (Pim and FGFR Kinases)

The pyrazinyl-diazepane motif is highly effective in targeting kinases implicated in oncology. In the development of Pim kinase inhibitors , the basic nitrogen of the homopiperazine group binds near the kinase specificity surface. Crystallographic studies reveal that this nitrogen forms critical water-mediated hydrogen bonds with acidic residues (e.g., Asp131 and Glu171), contributing to a >50-fold improvement in binding affinity compared to analogs lacking the homopiperazine fragment[4].

Similarly, in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors , replacing a standard piperidine ring with a 1-methyl-4-methyl-1,4-diazepane on a pyrazine-carboxamide scaffold significantly enhanced inhibitory activity against FGFR2 (up to 70% inhibition), demonstrating the superior adaptability of the seven-membered ring in the solvent-exposed cleft[6].

GPCR Modulators (CXCR3 Antagonists)

For GPCR targets like the CXCR3 receptor (implicated in autoimmune diseases), pyrazine cores have been successfully utilized to replace pyridine rings to improve structure-activity relationships (SAR). The pyrazine tolerates small lipophilic substituents, while the attached diazepane/piperazine ring provides the necessary basicity and spatial extension to antagonize the binding of chemokines CXCL9, CXCL10, and CXCL11[2].

CXCR3_Pathway Ligand CXCL9 / 10 / 11 Receptor CXCR3 Receptor Ligand->Receptor Activates GProt G-Protein Activation Receptor->GProt Antagonist Diazepane-Pyrazine Antagonist Antagonist->Receptor Allosteric Blockade Response Chemotaxis GProt->Response

Caption: Mechanism of action for diazepane-pyrazine derivatives as CXCR3 antagonists.

Quantitative Pharmacological Impact

The following table summarizes the quantitative advantages of utilizing the pyrazinyl-diazepane scaffold over traditional analogs, synthesized from peer-reviewed SAR campaigns[2][3][4][6].

Pharmacological TargetScaffold ModificationImpact on Binding Affinity / ActivityStructural Rationale
Pim Kinases Piperazine → Homopiperazine>50-fold improvement in bindingBasic nitrogen aligns with acidic residues (Asp131) via water-mediated H-bonds.
FGFR2 Kinase Piperidine → 1,4-DiazepaneIncreased inhibition (up to 70% )Enhanced flexibility allows better accommodation in the solvent-exposed kinase cleft.
Sigma-1 (σ1) Receptor Piperidine → 1,4-DiazepaneEnhanced target affinity (Ki = 8–19 nM )Conformational expansion improves interaction with the active site without inducing cytotoxicity.
CXCR3 Receptor Pyridine → PyrazineMaintained/Improved antagonism (pIC50 ~7.3 )Pyrazine tolerates small lipophilic substituents and improves overall metabolic stability.

Self-Validating Synthesis Protocols

To utilize tert-Butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate effectively, the Boc protecting group must be removed to liberate the secondary amine for subsequent coupling. The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity execution.

Protocol A: Anhydrous Boc-Deprotection
  • Objective: Remove the tert-butyl carboxylate group to yield 1-(pyrazin-2-yl)-1,4-diazepane hydrochloride.

  • Causality & Reagent Selection: 4M HCl in Dioxane is strictly preferred over Trifluoroacetic acid (TFA). TFA generates highly stable trifluoroacetate salts that can suppress the nucleophilicity of the diazepane in downstream weak-base couplings. Dioxane provides a polar aprotic environment that forces the resulting HCl salt to precipitate, driving the reaction forward and eliminating the need for column chromatography.

  • Step-by-Step Method:

    • Dissolve tert-Butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere.

    • Cool the flask to 0 °C using an ice bath.

    • Dropwise, add 4M HCl in Dioxane (10.0 eq).

    • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validating Quality Control (QC): The reaction is successful when the starting material (visible on TLC under UV 254 nm) disappears and a thick white precipitate (the hydrochloride salt) forms in the flask. LC-MS analysis of an aliquot neutralized with triethylamine will show a mass shift of -100 Da (loss of the Boc group).

Protocol B: Electrophilic Coupling (SNAr / Amidation)
  • Objective: Couple the liberated diazepane amine to an aryl halide (SNAr) or acid chloride (Amidation) to form the final bioactive molecule.

  • Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It neutralizes the diazepane-HCl salt to liberate the free amine without competing for the electrophile. N,N-Dimethylformamide (DMF) is chosen as the solvent for its high dielectric constant, which stabilizes the polar transition states inherent in SNAr reactions.

  • Step-by-Step Method:

    • Suspend the 1-(pyrazin-2-yl)-1,4-diazepane hydrochloride salt (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the desired electrophile (e.g., substituted aroyl chloride or heteroaryl halide) (1.1 eq).

    • Heat to 80 °C (for SNAr) or stir at room temperature (for amidation) for 12 hours.

  • Self-Validating Quality Control (QC): The immediate dissolution of the white HCl salt upon the addition of DIPEA visually confirms the neutralization and liberation of the free amine. Reaction completion is validated via LC-MS by the appearance of the target product mass and the complete consumption of the intermediate diazepane mass.

References

  • Search Results - AK Scientific (CAS 1100227-54-0 Commercial Availability). AK Scientific.
  • Small Molecule CXCR3 Antagonists.Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.PMC / NIH.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.ACS Medicinal Chemistry Letters.
  • Hit to Lead Account of the Discovery of a New Class of Inhibitors of Pim Kinases and Crystallographic Studies Revealing an Unusual Kinase Binding Mode.Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

Application Notes and Protocols: Incorporating CAS 1100227-54-0 in GPCR-Targeted Drug Discovery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of CAS 1100227-54-0, a deuterated analog of a potent β3-adrenergic rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of CAS 1100227-54-0, a deuterated analog of a potent β3-adrenergic receptor agonist, into G-protein Coupled Receptor (GPCR) targeted drug discovery programs. We move beyond basic procedural outlines to deliver field-proven insights, explaining the causal relationships behind experimental choices and ensuring each protocol functions as a self-validating system. The application notes detail the use of this compound as a stable, reliable tool for assay validation, high-throughput screening, and pharmacokinetic analysis. Detailed, step-by-step protocols for key functional assays are provided, accompanied by data presentation tables and explanatory diagrams to ensure immediate applicability in a laboratory setting.

Introduction: Understanding the Tool Compound

The compound identified by CAS Number 1100227-54-0 is a deuterated analog of a derivative of Mirabegron. Mirabegron is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the GPCR superfamily.[1][2] The parent compound, Mirabegron, relaxes the detrusor smooth muscle of the bladder by activating β3-AR, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.[3][4][5]

The introduction of deuterium atoms into the molecule creates a "heavy" version of the agonist. This modification typically does not alter the fundamental pharmacology—the compound is expected to bind to and activate the β3-AR similarly to its non-deuterated counterpart. However, the increased mass is invaluable for specific applications where differentiation between the tool compound and other molecules is critical.

Primary Applications in Drug Discovery:

  • Stable Reference Agonist: For validating the performance of functional cell-based assays targeting the β3-AR.

  • Pharmacokinetic (PK) Internal Standard: For accurate quantification of non-deuterated analogs in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Tracer in Competitive Binding Assays: In advanced label-free assays, such as affinity mass spectrometry, to identify orthosteric or allosteric modulators.[7]

GPCRs are the target of approximately 34% of all FDA-approved drugs, making them a premier protein family for drug discovery.[8][9] Robust and reproducible assays are therefore essential for identifying and characterizing new ligands.[10][11] This guide focuses on leveraging CAS 1100227-54-0 to enhance the integrity and efficiency of such assays.

The β3-Adrenergic Receptor Signaling Pathway

The β3-AR is predominantly expressed in adipose tissue and the urinary bladder.[12][13] It is functionally linked to a stimulatory G-protein (Gαs).[14] Agonist binding initiates a conformational change in the receptor, leading to the activation of the Gαs subunit. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger cAMP.[13][15] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as smooth muscle relaxation or lipolysis.[12][14]

Gs_Pathway

Application Note: High-Throughput Screening (HTS) for β3-AR Modulators

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries.[16] The primary functional response for a Gs-coupled receptor like the β3-AR is the generation of cAMP. Therefore, assays that quantify intracellular cAMP levels are the most direct and reliable methods for screening.[15][17]

Rationale for Using CAS 1100227-54-0 in HTS:

  • Agonist Mode Screening: To identify novel agonists, the assay response to library compounds is compared directly to the maximal response (Emax) elicited by a saturating concentration of CAS 1100227-54-0. This provides a benchmark for potency and efficacy.

  • Antagonist Mode Screening: To identify antagonists or inverse agonists, cells are stimulated with CAS 1100227-54-0 at a concentration that produces approximately 80% of its maximal effect (EC80).[15] Library compounds are then added, and a reduction in the cAMP signal indicates potential inhibitory activity. The stability and known mechanism of the deuterated agonist ensure a consistent and reproducible stimulation level, which is critical for identifying true hits.

Assay Technology Comparison:

Assay TypePrincipleAdvantagesDisadvantages
cAMP Assays Competitive immunoassay (e.g., HTRF, AlphaScreen) or bioluminescent biosensors.[15][17][18]Direct measure of the second messenger; high sensitivity; amenable to HTS.Can be expensive; potential for compound interference.
Calcium Flux Assays Measures intracellular Ca2+ release using fluorescent dyes.[19][20]High signal-to-noise ratio; widely used in HTS.[21]Indirect for Gs/Gi pathways; requires co-expression of promiscuous G-proteins (e.g., Gα15) to couple to Ca2+ mobilization.[22][23]
Reporter Gene Assays Measures transcription of a reporter gene (e.g., luciferase) downstream of a cAMP response element (CRE).Signal amplification; endpoint assay is simple.Indirect readout; slow response time (hours); susceptible to off-target effects.

For β3-AR, a direct cAMP assay is the recommended primary screening method due to its mechanistic relevance.

Experimental Protocols

Protocol 1: Cell Line Culture and Maintenance

Objective: To maintain a healthy, stable culture of a mammalian cell line (e.g., HEK293 or CHO-K1) recombinantly expressing the human β3-adrenergic receptor.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human β3-AR

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418, Puromycin)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Plating: Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium containing the appropriate selection antibiotic. Transfer to a T-75 flask.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with 5 mL of sterile PBS.

  • Dissociation: Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralization: Add 6-8 mL of complete growth medium to neutralize the trypsin.

  • Splitting: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 ratio) to a new T-75 flask containing fresh growth medium.

  • Maintenance: Passage cells every 2-3 days. Do not allow cultures to become over-confluent.

Protocol 2: Agonist-Mode HTS using a cAMP Assay

Objective: To identify agonist compounds that activate the β3-AR by measuring increases in intracellular cAMP.

Agonist_Screen

Materials:

  • β3-AR expressing cells

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Test compound library (e.g., at 10 µM final concentration)

  • CAS 1100227-54-0 (10 mM stock in DMSO)

  • Vehicle control (DMSO)

  • cAMP detection kit (e.g., HTRF, GloSensor™)[18][24]

  • 384-well white assay plates

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Plating: Harvest cells as described in Protocol 1. Resuspend cells in assay buffer to a pre-determined optimal density and plate into 384-well plates. Incubate overnight.

  • Reagent Preparation:

    • Prepare Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Prepare a 10-point, 3-fold serial dilution of CAS 1100227-54-0 in Assay Buffer for the positive control dose-response curve. The highest concentration should elicit a maximal response (e.g., 10 µM final).

    • Dilute test compounds to their final screening concentration in Assay Buffer.

  • Compound Addition: Add test compounds and controls (including vehicle and the CAS 1100227-54-0 dilution series) to the appropriate wells of the cell plate.

  • Stimulation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents (lysis buffer and assay reagents) according to the manufacturer's protocol.[25]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the Z'-factor for the assay window using the vehicle (basal) and maximal CAS 1100227-54-0 (stimulated) controls. A Z' > 0.5 is considered an excellent assay.

    • Normalize the data: % Activity = 100 * (Signal_TestCmpd - Signal_Vehicle) / (Signal_Max agonist - Signal_Vehicle).

    • Identify "hits" as compounds that exceed a defined activity threshold (e.g., >50% activation).

Protocol 3: Antagonist-Mode HTS using a cAMP Assay

Objective: To identify antagonist compounds that inhibit β3-AR activation by the reference agonist CAS 1100227-54-0.

Procedure:

  • Cell Plating & Reagent Prep: Follow steps 1 and 2 from Protocol 2.

  • Antagonist Addition: Add the test compound library and known antagonist controls to the cell plate. Incubate for 15-30 minutes at room temperature. This pre-incubation allows potential antagonists to bind to the receptor.

  • Agonist Addition: Add CAS 1100227-54-0 to all wells (except vehicle controls) at a final concentration equal to its EC80, which must be predetermined in an agonist-mode experiment.

  • Stimulation: Incubate the plate at room temperature for 30 minutes.

  • Detection and Analysis: Follow steps 5-7 from Protocol 2. For data analysis, calculate the percent inhibition relative to the EC80-stimulated signal.

Antagonist_Screen

Conclusion

The deuterated β3-AR agonist CAS 1100227-54-0 is a versatile and powerful tool for GPCR drug discovery. Its use as a reference standard in functional HTS campaigns provides a robust framework for identifying and characterizing both novel agonists and antagonists. By implementing the detailed protocols and understanding the underlying signaling pathways described in these notes, research organizations can significantly improve the quality and reproducibility of their screening data, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B. 10

  • Sriram, K., & Insel, P. A. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science.

  • Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets). (n.d.). Myrbetriq.

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023). Sartorius.

  • What is the mechanism of Mirabegron? (2024). Patsnap Synapse.

  • GPCR Assays. (n.d.). Sygnature Discovery.

  • Siddiqui, E., et al. (2014). Profile of mirabegron in the treatment of overactive bladder: place in therapy. Therapeutic Advances in Urology.

  • Pandey, S. K., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.

  • Al-Lahham, S., & Tontonoz, P. (2018). The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. Endocrinology and Metabolism.

  • GPCR-Targeted Drug Discovery & Functional Assay Platforms. (n.d.). ProBio.

  • Mirabegron. (2023). In StatPearls. StatPearls Publishing.

  • Yin, T., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science.

  • About mirabegron. (n.d.). NHS.

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery.

  • GPCR Functional Cell-based Assays. (n.d.). GenScript.

  • High-Throughput Screening for Allosteric Modulators of GPCRs. (2012). Semantic Scholar.

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review.

  • A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening. (2022). bioRxiv.

  • Gαq GPCR assays. (n.d.). ION Biosciences.

  • Collins, S., & Saltiel, A. R. (2022). β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity. Journal of Clinical Investigation.

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information.

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Cell Biology.

  • GPCR Calcium Product Solutions. (n.d.). Eurofins DiscoverX.

  • β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure. (2016). Frontiers in Endocrinology.

  • Beta-3 adrenergic receptor. (n.d.). Wikipedia.

  • A novel signaling pathway for β-adrenergic receptor-mediated activation of phosphoinositide 3-kinase in H9c2 cardiomyocytes. (2006). American Journal of Physiology-Heart and Circulatory Physiology.

  • GloSensor™ cAMP Assay Protocol. (n.d.). Promega.

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins Discovery.

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent.

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (2022). STAR Protocols.

  • Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast. (2026). Bio-protocol.

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025). ResearchGate.

  • Functional GPCR studies using AlphaScreen cAMP detection kit. (n.d.). Revvity.

  • GPCR Functional Assay Technology. (n.d.). Tanso Biosciences.

  • CAS 26227-54-3: Cyclohexanamine, hydrobromide (1:1). (n.d.). CymitQuimica.

  • GPCR Focused Library. (2025). Life Chemicals.

  • GPCR drug discovery: new agents, targets and indications. (2025). CoLab.ws.

  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery.

  • Topical Collection : In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. (n.d.). MDPI.

  • Discovery of 5-aryloxy-2,4-thiazolidinediones as potent GPR40 agonists. (2010). Bioorganic & Medicinal Chemistry Letters.

  • NATURAL PRODUCTS CHEMISTRY. (n.d.). Tohoku University.

  • Safety Data Sheet - Cy5. (n.d.). AAPPTec.

  • Photocatalytic Multiple Deuteration of Polyethylene Glycol Derivatives Using Deuterium Oxide. (2024). Chemistry – A European Journal.

  • Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. (2007). Journal of Pharmacology and Experimental Therapeutics.

  • Safety Data Sheet. (n.d.). Schem.jp.

  • Effect of (R)-2-(2-Aminothiazol-4-yl)-4'- Acetanilide (YM178), a Novel Selective beta3-Adrenoceptor Agonist, on Bladder Function. (2018). ResearchGate.

  • New version database. (n.d.). Chem-TCM.

  • (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide Tetrahydrochloride. (n.d.). Pharmaffiliates.

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Application

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for Pyrazine Diazepanes

Executive Summary The integration of pyrazine and diazepane (homopiperazine) motifs is a highly sought-after structural combination in modern medicinal chemistry, frequently utilized in the development of GPCR ligands, k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of pyrazine and diazepane (homopiperazine) motifs is a highly sought-after structural combination in modern medicinal chemistry, frequently utilized in the development of GPCR ligands, kinase inhibitors, and advanced antibacterial agents[1]. However, synthesizing these scaffolds via Palladium-catalyzed cross-coupling presents severe chemoselective and catalytic challenges. This application note provides a comprehensive, self-validating guide to successfully executing Buchwald-Hartwig aminations and Suzuki-Miyaura couplings with these complex heterocycles, grounded in mechanistic causality and empirical optimization.

Mechanistic Rationale & The Heteroatom Challenge

Working with pyrazine and diazepane simultaneously requires navigating two competing modes of catalyst failure:

  • Pyrazine-Induced Catalyst Poisoning: Pyrazines are highly electron-deficient, which traditionally slows the oxidative addition of the aryl halide. More critically, the two basic sp2 -hybridized nitrogen atoms act as potent σ -donors. They readily coordinate to the electrophilic Pd(II) intermediate, forming off-cycle, catalytically dormant complexes[2].

  • Diazepane Steric Hindrance: Diazepanes (7-membered saturated N-heterocycles) possess secondary amines that are highly nucleophilic but sterically demanding. This steric bulk retards the amine coordination and deprotonation steps. If the catalytic cycle stalls here, the Pd(II) complex is highly susceptible to competitive β -hydride elimination or protodehalogenation.

The Solution (Causality of Ligand Design): To overcome these dual challenges, the ligand architecture must be specifically tuned. Dialkylbiaryl monophosphines (e.g., RuPhos, GPhos) or N-heterocyclic carbenes (NHCs) are strictly required[3]. The bulky biaryl framework creates a "steric shield" around the palladium center, physically preventing the pyrazine nitrogens from coordinating, while the electron-rich nature of the phosphine/carbene accelerates both oxidative addition and reductive elimination[2].

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the empirical optimization for the Buchwald-Hartwig amination of 2-chloropyrazine with 1-Boc-homopiperazine. This data illustrates why first-generation ligands fail and why modern bulky ligands are essential.

Table 1: Ligand Evaluation for Pyrazine-Diazepane C-N Coupling

Ligand / PrecatalystPd SourceBaseSolventTemp (°C)Yield (%)Mechanistic Observation
BINAPPd₂(dba)₃Cs₂CO₃Toluene100<10Severe catalyst poisoning by pyrazine nitrogens.
XPhosPd(OAc)₂NaOtBu1,4-Dioxane8045Moderate conversion; significant protodehalogenation.
RuPhosPd₂(dba)₃NaOtBu1,4-Dioxane8078Good conversion; standard reliable choice for secondary amines.
GPhos[(GPhos)Pd(allyl)]OTfNaOTMSTHF4094Excellent yield; completely resists heteroarene deactivation[2].
AnIPr (NHC)PalladacycleNaOtBuDME4090High efficiency; NHC prevents off-cycle coordination[3].

Workflows and Catalytic Logic

CatalyticCycle Pd0 Pd(0) Active Species (Sterically Shielded) OxAdd Oxidative Addition (Pyrazine-X Cleavage) Pd0->OxAdd Pyrazine Halide Poison Catalyst Poisoning (Pyrazine N-Coordination) OxAdd->Poison Unshielded Pd AmineBind Diazepane Binding (Steric Clashing) OxAdd->AmineBind Diazepane Poison->OxAdd Heat/Ligand Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release

Caption: Pd-Catalytic Cycle highlighting pyrazine-induced poisoning and mitigation.

ProtocolFlow Prep 1. Reagent Prep (Glovebox) React 2. Cross-Coupling (Stir & Heat) Prep->React Monitor 3. LC-MS Check (Self-Validation) React->Monitor Monitor->React <95% Conv. Quench 4. Workup (Aqueous) Monitor->Quench >95% Conv. Purify 5. Purification (Flash/Prep-HPLC) Quench->Purify

Caption: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Coupling of 2-chloropyrazine with 1-Boc-homopiperazine using a deactivation-resistant catalyst.

Materials:

  • 2-Chloropyrazine (1.0 equiv, 1.0 mmol)

  • 1-Boc-homopiperazine (1.2 equiv, 1.2 mmol)

  • [(GPhos)Pd(allyl)]OTf or RuPhos Pd G3 precatalyst (2.0 mol%)

  • NaOTMS or NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous THF or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, add the Pd precatalyst (2.0 mol%) and base (1.5 equiv) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar. Causality: Oxygen rapidly oxidizes electron-rich phosphines (like GPhos/RuPhos) to phosphine oxides, permanently killing the catalytic cycle.

  • Substrate Addition: Add 2-chloropyrazine (1.0 mmol) and 1-Boc-homopiperazine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction Initiation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 40 °C (for GPhos) or 80 °C (for RuPhos). Stir vigorously (800 rpm) for 4–12 hours.

  • Self-Validation (LC-MS Aliquot): After 4 hours, halt stirring. In a fume hood, extract a 10 µL aliquot using a micro-syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Check: Analyze via LC-MS. You must observe the disappearance of the 2-chloropyrazine peak and the emergence of the [M+H]⁺ peak for the coupled product. If a black precipitate is observed in the reaction vial alongside stalled conversion, Pd(0) has aggregated into inactive "Palladium Black" due to pyrazine poisoning.

  • Quench and Workup: Once conversion is >95%, cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd particulates. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling (C-C Coupling)

Objective: Coupling of a pyrazine halide with a diazepane-bearing aryl boronic ester.

Materials:

  • Heteroaryl Halide (1.0 equiv)

  • Diazepane-Aryl Boronic Acid Pinacol Ester (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 (5.0 mol%)

  • K₃PO₄ (aqueous 2.0 M solution, 3.0 equiv)

  • 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • Reagent Assembly: To a Schlenk flask, add the heteroaryl halide, the boronic ester, and the Pd catalyst.

  • Degassing (Critical Step): Add 1,4-Dioxane. Subject the mixture to three freeze-pump-thaw cycles. Causality: Suzuki couplings with electron-deficient pyrazines are highly susceptible to homocoupling side-reactions if trace oxygen acts as an oxidant[4].

  • Base Addition: Add the degassed aqueous K₃PO₄ solution via syringe under positive nitrogen flow. Causality: Aqueous base is required to activate the boronic ester into the reactive boronate "ate" complex, facilitating transmetalation.

  • Heating: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Validation & Isolation: Monitor via TLC/LC-MS. Upon completion, separate the aqueous layer, extract with EtOAc, dry, and purify via reverse-phase prep-HPLC if the diazepane amine is unprotected (due to extreme polarity and silica streaking).

References

  • Asokan G.V., et al. "Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules." PMC. URL:[1]

  • "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes." ACS Publications. URL:[4]

  • "A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst." Organic Letters. URL:[3]

  • Reichert, Elaine C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT. URL:[2]

Sources

Method

Application Note: Preparation and Diversification of CNS-Active Pharmaceutical Intermediates Using CAS 1100227-54-0

Introduction & Scientific Rationale The design of Central Nervous System (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure target affinity and Blood-Brain Barrier (BBB) penetrance. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The design of Central Nervous System (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure target affinity and Blood-Brain Barrier (BBB) penetrance. The 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged structure in neuropharmacology. Notably, it serves as the central constraint in dual orexin receptor antagonists (e.g., suvorexant analogs) that promote sleep[1], and in high-affinity Sigma-1 (σ1R) receptor ligands investigated for neuroprotection[2].

CAS 1100227-54-0, chemically identified as tert-butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate[3], is a highly versatile building block for synthesizing these CNS agents. The incorporation of the electron-deficient pyrazine ring serves two mechanistic purposes: it lowers the overall basicity (pKa) of the molecule compared to aliphatic amines, which enhances passive BBB permeability, and it provides a vector for hydrogen-bonding interactions within receptor pockets, such as the Thr/Ala residues in OX1R/OX2R[4]. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonal reactivity, allowing chemists to selectively functionalize the molecule without unwanted side reactions[5].

Physicochemical Profiling for CNS Multiparameter Optimization (MPO)

To predict CNS penetrance, compounds must adhere to strict lipophilicity and polar surface area (PSA) thresholds. High lipophilicity (clogP > 5) is detrimental to CNS drugs and PET probes due to increased non-specific binding and reduced signal-to-noise ratios[4]. CAS 1100227-54-0 is optimized to maintain a low molecular weight and favorable lipophilicity, serving as an ideal starting point for lead generation.

ParameterValueCNS MPO Target
Molecular Weight 278.35 g/mol < 400 g/mol
Chemical Formula C14H22N4O2N/A
Topological PSA 58.2 Ų40 - 90 Ų
H-Bond Donors 0≤ 3
H-Bond Acceptors 4≤ 7
Estimated clogP ~2.02.0 - 4.0

Mechanistic Insights: Synthesis and Diversification

The preparation of CAS 1100227-54-0 relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrazine ring is highly electron-deficient, making the 2-position (when substituted with a leaving group like chlorine) highly susceptible to nucleophilic attack by the secondary amine of 1-Boc-1,4-diazepane. The Boc group is specifically chosen because it is completely stable under the basic conditions (e.g., K2CO3) and elevated temperatures required for the SNAr step.

Following synthesis, the Boc group is cleaved using acidic conditions (Trifluoroacetic acid or HCl)[5]. This deprotection is a self-validating step; the loss of the massive tert-butyl signal (~1.4 ppm, 9H) in 1H-NMR confirms success. The resulting free secondary amine can then be diversified via reductive amination or amide coupling to generate libraries of CNS-active leads, such as 7-sulfonyldiazepane derivatives evaluated against CNS cancer cell lines (SNB-75)[6].

Experimental Workflows and Visualization

G Start1 2-Chloropyrazine Reaction1 SNAr Reaction (Base, Heat) Start1->Reaction1 Start2 1-Boc-1,4-diazepane Start2->Reaction1 Intermediate CAS 1100227-54-0 (Boc-Protected) Reaction1->Intermediate Reaction2 Boc Deprotection (TFA or HCl) Intermediate->Reaction2 FreeAmine 1-(Pyrazin-2-yl)-1,4-diazepane Reaction2->FreeAmine Reaction3 Diversification (Amide Coupling / Reductive Amination) FreeAmine->Reaction3 FinalProduct CNS Active Lead (e.g., Orexin/Sigma Ligand) Reaction3->FinalProduct

Workflow for the synthesis and diversification of CAS 1100227-54-0 into CNS-active leads.

Experimental Protocols

Note: The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol A: Synthesis of tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1100227-54-0)

Rationale: SNAr is driven by the electron-withdrawing nature of the pyrazine nitrogen atoms. Potassium carbonate acts as an acid scavenger to prevent protonation of the nucleophile, while DMF solvates the potassium cation, leaving the amine highly reactive.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Boc-1,4-diazepane (10.0 mmol) and 2-chloropyrazine (11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (20.0 mmol). Causality: A heterogeneous base is preferred to minimize side reactions and simplify downstream aqueous workup.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12-16 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The consumption of 1-Boc-1,4-diazepane (visualized by ninhydrin stain) indicates reaction completion.

  • Workup: Cool to room temperature. Quench with distilled water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers thoroughly with brine (5 x 50 mL) to remove residual DMF.

  • Purification: Dry over Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield CAS 1100227-54-0.

Protocol B: Boc-Deprotection and Diversification (Reductive Amination)

Rationale: Acidic cleavage of the Boc group generates a reactive secondary amine intermediate[5]. Subsequent reductive amination with an aldehyde builds the final target scaffold. NaCNBH3 is selected as the reducing agent because it selectively reduces iminium ions over aldehydes at slightly acidic to neutral pH.

  • Deprotection: Dissolve CAS 1100227-54-0 (5.0 mmol) in Dichloromethane (DCM) (20 mL). Cool the system to 0°C.

  • Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) (10 mL). Stir at room temperature for 2 hours[5].

  • Verification: Evaporate volatiles under a vacuum. The crude 1-(pyrazin-2-yl)-1,4-diazepane trifluoroacetate salt must be analyzed via 1H-NMR to ensure the complete disappearance of the Boc peak at ~1.4 ppm.

  • Diversification (Reductive Amination): Dissolve the crude salt in Methanol (30 mL). Add the desired aldehyde (e.g., 2,4-dimethylbenzaldehyde) (5.5 mmol) and Triethylamine (15.0 mmol) to liberate the free base.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH3) (7.5 mmol) in small portions[5]. Stir at room temperature for 12 hours.

  • Isolation: Quench with saturated NaHCO3, extract with DCM, dry, and purify via Dry Column Vacuum Chromatography (DCVC)[5] to isolate the final CNS lead compound.

References

  • Title: Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats Source: ChemMedChem (PubMed) URL: [Link]

  • Title: Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics Using Boc-Protected Diazepane Derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale The incorporation of non-natural conformat...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The incorporation of non-natural conformational constraints into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 1,4-Diazepane derivatives (such as homopiperazine and 1,4-diazepane-2,5-diones) are highly valued as rigid β-turn mimetics. When integrated into a peptide sequence, these 7-membered heterocyclic rings restrict backbone flexibility, thereby dramatically enhancing proteolytic stability and target receptor affinity[1].

While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard, it presents severe limitations when synthesizing complex diazepane-containing peptidomimetics. The repetitive use of 20% piperidine (a secondary amine base) for Fmoc deprotection can trigger base-catalyzed side reactions. Most notably, sequences containing aspartic acid derivatives are highly susceptible to premature, which terminates chain elongation and destroys the yield[2].

To circumvent this, Boc-SPPS is the strategy of choice. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions (Trifluoroacetic acid, TFA), ensuring orthogonality and completely suppressing base-catalyzed premature cyclization[3]. This application note details a highly optimized, self-validating Boc-SPPS protocol for the successful incorporation of and related diazepane derivatives[4].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The synthesis of diazepane-peptides presents two major chemical hurdles:

  • Steric Hindrance & Nucleophilicity: The reactive site of a resin-bound diazepane derivative is a secondary amine embedded within a 7-membered ring. This nitrogen is sterically hindered and exhibits reduced nucleophilicity. Standard coupling reagents like DIC/HOBt will result in incomplete acylation. Causality: We mandate the use of HATU (an aminium/uronium salt based on HOAt). HATU generates a highly reactive active ester that overcomes the steric bulk of the diazepane ring, driving the coupling to >98% completion.

  • Self-Validation Failure with Kaiser Test: The standard Kaiser (ninhydrin) test only detects primary amines. Because the diazepane nitrogen is a secondary amine, the Kaiser test will yield a false negative, masking incomplete deprotection or coupling. Causality: The protocol strictly replaces the Kaiser test with the Chloranil Test , which specifically reacts with secondary amines to form a distinct blue/green dialkylvinylamine derivative, providing a true self-validating feedback loop.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the Boc-SPPS cycle when incorporating diazepane derivatives.

Workflow Resin PAM Resin Support Deprotect Boc Deprotection (100% TFA) Resin->Deprotect Neutralize Neutralization (10% DIEA) Deprotect->Neutralize Couple Couple Boc-Diazepane (HATU/DIEA) Neutralize->Couple Test Chloranil Test (Secondary Amine) Couple->Test Test->Couple Positive (Incomplete) Cleave Global Cleavage (TFMSA / HF) Test->Cleave Negative (Complete) Product Diazepane Peptidomimetic Cleave->Product

Figure 1: Self-validating Boc-SPPS workflow for diazepane peptidomimetic synthesis.

Quantitative Data: Coupling Optimization

To demonstrate the necessity of our reagent selection, Table 1 summarizes the quantitative coupling efficiencies of a Boc-protected amino acid onto a resin-bound 1,4-diazepane secondary amine.

Coupling Reagent SystemEquivalents (AA/Reagent)Base (Equiv)Reaction TimeChloranil Test ResultCrude Purity (HPLC)
DIC / HOBt3.0 / 3.0None4 hoursStrong Positive (Blue)42% (High deletion seq.)
PyBOP / HOBt3.0 / 3.0DIEA (6.0)4 hoursWeak Positive (Light Green)71%
HATU / HOAt 3.0 / 3.0 DIEA (6.0) 2 hours Negative (Yellow/Clear) >95%

Table 1: Optimization of coupling conditions onto the sterically hindered secondary amine of a resin-bound diazepane derivative. HATU provides the only acceptable yield.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a generic peptidomimetic utilizing a Boc-diazepane derivative (e.g., 1-Boc-hexahydro-1,4-diazepine) on a PAM (phenylacetamidomethyl) resin.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.5 mmol of Boc-AA-PAM resin into a fritted solid-phase reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes. Drain.

  • Boc Cleavage: Add 100% TFA (5 mL) to the resin. Agitate for 1 minute and drain (this removes the buffering capacity of the resin). Add a fresh 5 mL of 100% TFA and agitate for 15 minutes.

  • Washing: Drain the TFA. Wash the resin sequentially with DCM (3 × 1 min), Dimethylformamide (DMF) (3 × 1 min), and DCM (3 × 1 min).

  • Neutralization: Add 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes. Drain and repeat once. Wash thoroughly with DMF (5 × 1 min).

Phase 2: Diazepane Coupling & Self-Validation
  • Activation: In a separate vial, dissolve 1.5 mmol (3 eq) of the Boc-diazepane derivative and 1.5 mmol (3 eq) of HATU in a minimum volume of DMF. Add 3.0 mmol (6 eq) of DIEA. Stir for 1 minute to pre-activate the complex.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Chloranil Test):

    • Transfer a few resin beads to a glass test tube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF.

    • Let stand for 5 minutes at room temperature.

    • Interpretation: If the beads turn blue/green, secondary amines are still present (incomplete coupling). Action: Repeat steps 5-6. If the beads remain colorless/yellowish, the coupling is complete. Proceed to step 8.

Phase 3: Global Cleavage (TFMSA Protocol)

Note: While anhydrous HF is the traditional cleavage reagent for Boc-SPPS, it requires specialized, highly toxic gas apparatus. Trifluoromethanesulfonic acid (TFMSA) is a highly effective, lab-safe alternative for[5]. 8. Preparation: Wash the final Boc-deprotected resin with DCM and dry under a vacuum. 9. Scavenger Addition: Transfer the dry resin to a round-bottom flask. Add thioanisole (1.0 mL) and 1,2-ethanedithiol (EDT, 0.5 mL) as carbocation scavengers. Stir for 10 minutes. 10. Acid Cleavage: Slowly add TFA (5.0 mL) followed by the dropwise addition of TFMSA (0.5 mL) under an ice bath. Stir for 2 hours at room temperature. 11. Precipitation: Filter the resin and drop the acidic filtrate into 40 mL of ice-cold diethyl ether. Centrifuge to pellet the precipitated diazepane-peptidomimetic. Wash the pellet twice with cold ether and lyophilize.

References

  • Solution- and Solid-Phase Macrocyclization of Peptides by the Ugi–Smiles Multicomponent Reaction: Synthesis of N-Aryl-Bridged Cyclic Lipopeptides Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids Source: PubMed (National Institutes of Health) URL:[Link]

  • 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester Source: ELTE (Eötvös Loránd University) URL:[Link]

  • Di-tert-butyl dicarbonate patented technology retrieval search results Source: Patsnap URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for coupling 2-halopyrazines with N-Boc-1,4-diazepane?

There are two predominant and effective methods for forming the crucial C-N bond in this synthesis:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most robust and versatile method. It involves the cross-coupling of a 2-halopyrazine (typically 2-chloropyrazine or 2-bromopyrazine) with tert-butyl 1,4-diazepane-1-carboxylate using a palladium catalyst, a phosphine ligand, and a base.[1][2] This method is highly favored for its broad substrate scope and functional group tolerance.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a halide from an electron-deficient pyrazine ring by the amine nucleophile.[4] For this reaction to be efficient, the pyrazine ring must be sufficiently "activated" by electron-withdrawing groups, or more forcing conditions (higher temperatures) may be required.[5][6] While potentially cheaper (as it may avoid a costly catalyst and ligand), it is often less general than the Buchwald-Hartwig approach.[7][8]

Q2: Why is the choice of ligand so critical in the Buchwald-Hartwig reaction for this synthesis?

The ligand is arguably the most important variable in a Buchwald-Hartwig coupling. It binds to the palladium center and directly influences its reactivity, stability, and selectivity. Specifically, the ligand's electronic properties and steric bulk dictate the rates of the two key steps in the catalytic cycle:

  • Oxidative Addition: The initial reaction of the Pd(0) complex with the 2-halopyrazine.

  • Reductive Elimination: The final, product-forming step where the C-N bond is made and the catalyst is regenerated.

For electron-rich N-heterocycles like pyrazine, bulky, electron-rich biarylphosphine ligands (e.g., S-Phos, XPhos) or ferrocenyl-based ligands (e.g., DPPF) are often required to promote the difficult reductive elimination step and prevent catalyst decomposition.[2][3][9] The judicious choice of ligand is key to achieving high yields and preventing side reactions.[1]

Q3: What is the function of the base, and how do I choose the right one?

The base plays a multifaceted role in the Buchwald-Hartwig amination:

  • It deprotonates the amine nucleophile (or the N-H bond in the intermediate palladium complex) to generate a more reactive species.

  • It acts as a scavenger for the hydrogen halide (HX) that is generated during the reaction.

The choice of base is a trade-off between reactivity and substrate stability.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are very effective but can cause the degradation of sensitive functional groups or promote side reactions.

  • Milder carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often better tolerated by a wider range of functional groups, including the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[3][10] For substrates prone to hydrolysis or other base-mediated decomposition, starting with a milder base like Cs₂CO₃ is a prudent strategy.[11][12]

Q4: How can I effectively monitor the progress of my reaction?

Effective reaction monitoring is crucial to determine the optimal reaction time and to avoid product degradation from prolonged heating. The two most common methods are:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method. Use a solvent system that gives good separation between your starting materials (2-halopyrazine and the diazepane) and the desired product. A typical eluent might be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the consumption of starting materials and the formation of the product by its mass. This is the preferred method for unambiguous tracking and for identifying potential byproducts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low to No Product Formation

Q: My reaction shows no conversion of starting materials after several hours. What are the first things I should check?

A: This issue often points to a fundamental problem with one of the core components of the reaction.

  • Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. All solvents and liquid reagents should be thoroughly degassed before use.

  • Catalyst/Precatalyst Activity: The palladium precatalyst may have degraded due to improper storage. Use a fresh bottle or a different batch if possible. Some precatalysts require an "activation" step to form the active Pd(0) species.

  • Reagent Quality: Verify the purity of your starting materials. The N-Boc-1,4-diazepane should be free of residual acid from its synthesis or deprotection of a precursor. The 2-halopyrazine should be pure, as impurities can sometimes poison the catalyst.

Q: I am observing some product, but the yield is consistently low (<30%). How can I systematically optimize the reaction conditions?

A: Low conversion indicates that your chosen conditions are suboptimal. A systematic screening of reaction parameters is the most effective approach. The table below outlines key variables to investigate. Change one parameter at a time to isolate its effect.

ParameterRecommended OptionsRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often more active. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.
Ligand XPhos, S-Phos, RuPhos, BrettPhos, DPPFThese are bulky, electron-rich ligands known to be effective for coupling with N-heterocycles. They facilitate the rate-limiting reductive elimination step.[1][9]
Base NaOtBu, Cs₂CO₃, K₃PO₄Start with a milder base like Cs₂CO₃ to protect the Boc group. If the reaction is sluggish, a stronger base like NaOtBu may be required.[3][10]
Solvent Toluene, Dioxane, THFThese are common aprotic solvents for this reaction. Ensure they are anhydrous, as water can interfere with the catalyst and base.
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or byproduct formation. Start around 90-100 °C.
Problem 2: Significant Byproduct Formation

Q: My LC-MS shows a significant peak corresponding to the mass of two pyrazine units coupled to one diazepane. What is happening?

A: This byproduct is likely tert-Butyl 2,7-di(pyrazin-2-yl)-1,4-diazepane-1-carboxylate. Its formation suggests that the Boc protecting group is being cleaved under the reaction conditions, exposing the second nitrogen of the diazepane ring for a subsequent coupling reaction.

Troubleshooting Steps:

  • Switch to a Milder Base: The most common cause of Boc-group cleavage is a base that is too strong or reaction temperatures that are too high.[11][12] Replace NaOtBu with Cs₂CO₃ or K₃PO₄.

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Use Stoichiometric Control: Ensure you are not using a large excess of the 2-halopyrazine. A ratio of 1.0 to 1.1 equivalents of the pyrazine relative to the diazepane is recommended.

Q: I'm observing byproducts related to the decomposition of my starting materials. How can I mitigate this?

A: Pyrazine rings can be susceptible to degradation under harsh conditions. Catalyst deactivation can also lead to side reactions like homo-coupling of the 2-halopyrazine.

Troubleshooting Steps:

  • Optimize Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can reduce the rate of side reactions relative to the desired C-N coupling. Typical loadings range from 0.5 to 2 mol %.

  • Check for Oxygen: Rigorous exclusion of oxygen is critical, as it can lead to phosphine ligand oxidation, which deactivates the catalyst and can promote side reactions.

Problem 3: Difficult Purification

Q: My crude product is a complex mixture, and the desired product is difficult to separate from residual catalyst and ligands by column chromatography. What are my options?

A: Purifying nitrogen-containing heterocyclic compounds can be challenging due to their basicity and potential for interacting strongly with silica gel.

Purification Strategies:

  • Acid-Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl) to extract your basic product into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer with NaOH and re-extract your product back into an organic solvent. This can significantly clean up the material.

  • Use a Different Stationary Phase: If silica gel is problematic (causing streaking or product loss), consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel for your column chromatography.

  • Trituration/Recrystallization: If the product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, pentane) can be a very effective purification method.[13] Recrystallization can provide a highly pure product if a suitable solvent system can be found.

Visualized Workflow and Mechanism

To aid in troubleshooting, the following diagrams illustrate a logical workflow and the fundamental catalytic cycle.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Recommended Solutions Problem Problem Observed Low/No Yield Byproducts Purification Issues Cause_Yield Cause: Low Yield - Inactive Catalyst - Non-Inert Conditions - Suboptimal Parameters Problem:f1->Cause_Yield:head Cause_Byproduct Cause: Byproducts - Boc Cleavage - Catalyst Decomposition - Starting Material Degradation Problem:f2->Cause_Byproduct:head Cause_Purify Cause: Purification - Catalyst Residue - Similar Polarity - Silica Interaction Problem:f3->Cause_Purify:head Sol_Yield Solution: Yield - Use Fresh Reagents - Ensure Inert Atmosphere - Screen Conditions (Table 1) Cause_Yield->Sol_Yield:head Sol_Byproduct Solution: Byproducts - Use Milder Base/Temp - Optimize Stoichiometry - Degas Solvents Rigorously Cause_Byproduct->Sol_Byproduct:head Sol_Purify Solution: Purification - Acid/Base Extraction - Alternative Chromatography - Trituration/Recrystallization Cause_Purify->Sol_Purify:head Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Intermediate Pd0->OA_Complex + 2-Halo-Pyrazine - X⁻ Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord + N-Boc-Diazepane - Base-H⁺X⁻ RE_Complex Reductive Elimination Intermediate Amine_Coord->RE_Complex Deprotonation RE_Complex->Pd0 Reductive Elimination center RE_Complex->center Product Product Target Molecule center->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis.

Materials:

  • tert-Butyl 1,4-diazepane-1-carboxylate (1.0 equiv)

  • 2-Chloropyrazine (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol %)

  • XPhos (3.0 mol %)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the diazepane)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add the tert-butyl 1,4-diazepane-1-carboxylate, followed by the anhydrous, degassed toluene via syringe.

  • Initiation: Add the 2-chloropyrazine via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1435. [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-23. [Link]

  • Google Patents. (2015).
  • Dandarchuluun, C., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Van, T. N., & O'Brien, A. G. (2015). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules, 20(8), 13847–13856. [Link]

  • Al-Zaydi, K. M., et al. (2018). C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. Molecules, 23(11), 2824. [Link]

  • Szymański, P., & Krawczyk, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3593-3614. [Link]

  • Ali, M. A., et al. (2025). Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. RSC Advances. [Link]

  • Vantikommu, J., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(21), 126629. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • ChemRxiv. (2020). Correlation Between Yield and Reduced Mass of Raw Materials in Coupling Reactions. [Link]

  • Al-Tel, T. H. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[1][14]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847–11855. [Link]

  • Organic Syntheses. (1966). t-BUTYL AZODIFORMATE. Org. Synth. 46, 17. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • ResearchGate. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • GPAT DISCUSSION CENTER. (2019). SYNTHESIS OF DIAZEPAM. YouTube. [Link]

  • Kämpgen, E., et al. (1995). Cross-reactive type IV hypersensitivity reactions to benzodiazepines revealed by patch testing. Contact Dermatitis, 33(5), 356-357. [Link]

  • ScienceOpen. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. [Link]

  • Msc, M. L. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Buchwald–Hartwig Amination, 111-172. [Link]

  • ResearchGate. (2025). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Pyrazine Diazepane Derivatives

Executive Summary Removing a tert-butyloxycarbonyl (Boc) protecting group is typically a routine transformation in organic synthesis. However, when applied to complex, polybasic scaffolds like pyrazine diazepane derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing a tert-butyloxycarbonyl (Boc) protecting group is typically a routine transformation in organic synthesis. However, when applied to complex, polybasic scaffolds like pyrazine diazepane derivatives, researchers frequently encounter stalled reactions, poor yields, and intractable mixtures. This guide provides a mechanistic breakdown of why these failures occur and offers self-validating, field-tested protocols to overcome acid buffering, steric hindrance, and product inhibition.

Mechanistic Context: The Causality of Failure

To troubleshoot effectively, we must first understand the chemical environment of the substrate. The pyrazine ring is a weak base, while the diazepane ring contains highly basic secondary or tertiary amines. This polybasic nature causes the substrate to act as an "acid sponge"[1].

When exposed to standard acidic conditions (e.g., 20% TFA in DCM), the basic nitrogens undergo immediate protonation. This leads to two critical failure modes:

  • Acid Depletion: The buffering effect consumes the available acid equivalents, drastically lowering the effective acidity of the reaction medium[2].

  • Electrostatic Repulsion: The resulting polycationic species generates a strong electrostatic field that repels additional protons, reducing the rate of proton transfer to the Boc carbamate oxygen—a necessary step for the elimination of the tert-butyl cation.

Diagnostic Workflow

G N1 Incomplete Boc Deprotection (Pyrazine Diazepane) N2 Analyze Reaction Mixture (LC-MS / TLC) N1->N2 N3 Issue: Acid Buffering (Basic Nitrogens) N2->N3 Stalls at 50% N4 Issue: Steric Hindrance (Bulky Diazepane) N2->N4 No conversion N5 Issue: Salt Precipitation (Product Trapping) N2->N5 Cloudy mixture N6 Solution: Increase Acid Eq. (Neat TFA or 4M HCl/Dioxane) N3->N6 N7 Solution: Lewis Acid (TMSOTf + 2,6-Lutidine) N4->N7 N8 Solution: Solvent Switch (Use 1,4-Dioxane) N5->N8 N9 Complete Conversion & Free-basing Workup N6->N9 N7->N9 N8->N9

Caption: Troubleshooting workflow for incomplete Boc deprotection in basic heterocycles.

Troubleshooting Q&A

Q1: Why does my reaction stall at 50-70% conversion despite using a standard 20% TFA in DCM protocol? Causality: As established, your substrate is buffering the acid. Once the basic nitrogens are protonated, the effective concentration of available protons drops below the threshold required to activate the sterically hindered Boc group. Solution: Abandon volumetric ratios and calculate acid equivalents. Switch to a high-concentration system like 4M HCl in 1,4-dioxane, ensuring you use at least 15–20 equivalents of acid relative to the substrate.

Q2: The reaction mixture turns cloudy, and deprotection halts completely. What is happening? Causality: Product inhibition via salt precipitation. The poly-hydrochloride or poly-trifluoroacetate salts of pyrazine-diazepane derivatives are highly polar and zwitterionic in nature, making them insoluble in non-polar solvents like DCM[3]. Once the product precipitates, it encapsulates unreacted starting material within a solid matrix, physically preventing further deprotection. Solution: Change the solvent to 1,4-dioxane or methanol. These solvents provide a coordinating environment that keeps the intermediate salts dissolved or adequately suspended to achieve full conversion.

Q3: I increased the acid concentration, but now LC-MS shows a major byproduct with a mass of +56 Da. How do I prevent this? Causality: tert-Butyl cation trapping. The cleavage of the Boc group generates a highly reactive tert-butyl cation. If your pyrazine ring is functionalized with electron-donating groups, it becomes sufficiently nucleophilic to undergo Friedel-Crafts-type alkylation by this cation. Solution: Introduce a carbocation scavenger. Adding 2-5% (v/v) triisopropylsilane (TIPS) or anisole provides a preferential, highly reactive target for the tert-butyl cation, neutralizing it before it can attack your pyrazine core.

Q4: Even with neat TFA, the sterically hindered Boc group on my substituted diazepane won't cleave without heating, which degrades my pyrazine core. What is the alternative? Causality: Steric exclusion. In highly substituted diazepane rings, the Boc group is shielded. Solvated protons (especially bulky TFA clusters) struggle to access the carbamate oxygen. Solution: Transition to a Lewis acid-mediated cleavage using Trimethylsilyl trifluoromethanesulfonate (TMSOTf). TMSOTf is highly electrophilic and bypasses the proton-buffering effect. It directly silylates the carbonyl oxygen, forcing fragmentation into a silyl carbamate that is easily hydrolyzed during workup.

Validated Experimental Protocols

Protocol A: High-Equivalency Acid Method (4M HCl in 1,4-Dioxane)

Use this protocol when acid buffering or product precipitation in DCM is the primary failure mode.

  • Preparation: Dissolve the Boc-protected pyrazine diazepane in a minimal volume of anhydrous 1,4-dioxane to achieve a ~0.1 M concentration.

  • Temperature Control: Cool the flask to 0 °C to prevent exothermic degradation upon acid addition.

  • Acid Addition: Dropwise add 4M HCl in 1,4-dioxane (15–20 equivalents). Causality note: The massive excess is strictly required to saturate the basic nitrogens before carbamate activation can occur.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene three times. Causality note: Toluene forms an azeotrope with HCl and dioxane, ensuring complete removal of the acid and preventing hydrolytic degradation of the pyrazine core during storage.

Protocol B: Lewis Acid-Mediated Cleavage (TMSOTf / 2,6-Lutidine)

Use this protocol for severely sterically hindered substrates where strong Brønsted acids fail.

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) under a strict nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 equivalents) and cool to 0 °C. Causality note: 2,6-lutidine is chosen because its methyl groups sterically hinder it from reacting with TMSOTf, while still allowing it to neutralize the generated triflic acid.

  • Activation: Slowly add TMSOTf (2.5 equivalents) dropwise. The order of addition is critical to prevent acidic side reactions.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature for 1.5 hours.

  • Quench & Free-basing: Quench with saturated aqueous NaHCO₃. During scale-up, managing the free-basing of polybasic scaffolds requires careful pH control (typically pH 8-9) to avoid undesired polymorphs or impurities[4].

  • Extraction: Extract using a 4:1 DCM:Isopropanol mixture. Causality note: Pyrazine diazepane free bases are highly polar. Standard DCM extraction will result in poor recovery due to aqueous partitioning. Isopropanol disrupts the hydration shell, driving the product into the organic layer[5].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for various deprotection strategies applied to polybasic heterocycles.

Deprotection StrategyReagent SystemEquivalents RequiredTypical YieldReaction TimePrimary Limitation / Risk
Standard Acidic 20% TFA in DCM5–1040–60%4–12 hHigh risk of stalling due to acid buffering
High-Concentration 4M HCl in Dioxane15–20>90%2–4 hHygroscopic salt formation during isolation
Lewis Acid-Mediated TMSOTf / 2,6-Lutidine2.5–3.085–95%1–2 hRequires strictly anhydrous conditions
Neat Acid + Scavenger Neat TFA + 5% TIPS>5080–90%1–3 hPotential degradation of sensitive functional groups

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Troubleshooting

overcoming steric hindrance in 1,4-diazepane cross-coupling reactions

Technical Support Center: Overcoming Steric Hindrance in 1,4-Diazepane Cross-Coupling Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 1,4-Diazepane Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding palladium-catalyzed C-N cross-couplings (Buchwald-Hartwig aminations) with 1,4-diazepane derivatives. Unlike standard 6-membered piperazines, the 7-membered 1,4-diazepane ring introduces unique conformational flexibility and transannular steric clashes that severely impede the catalytic cycle.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot your workflows, ensuring selective C-N bond formation even with highly hindered substrates[1].

Section 1: Core Principles & FAQs

Q1: Why is 1,4-diazepane significantly harder to cross-couple than piperazine? A: The difficulty stems from the thermodynamics of the 7-membered ring. 1,4-diazepanes adopt conformations that project steric bulk around the secondary amine nitrogen. This creates a high energy barrier for the amine to coordinate with the Pd(II)-aryl intermediate, impeding the formation of the crucial palladium-amido complex prior to reductive elimination. This steric hindrance is a primary cause of catalyst stalling (2)[2].

Q2: How do I selectively achieve mono-arylation over di-arylation in symmetrical 1,4-diazepanes? A: Treating the diamine with one equivalent of an aryl halide often yields a statistical mixture of unreacted starting material, mono-arylated, and undesired di-arylated products (). To enforce mono-selectivity, you must exploit steric hindrance to your advantage. By employing highly bulky dialkylbiaryl phosphine ligands (e.g., RuPhos or t-BuDavePhos), the first arylation creates a sterically congested intermediate. The sheer bulk of the newly attached aryl group, combined with the bulky ligand on the active Pd catalyst, makes the second oxidative addition/amine coordination sequence kinetically unfavorable, effectively halting the reaction at mono-arylation[3].

Q3: My substrate contains base-sensitive functional groups. What are my options? A: Standard Buchwald-Hartwig conditions rely on strong bases like sodium tert-butoxide (NaOtBu), which can degrade sensitive heteroarenes or esters. For base-sensitive substrates, transition to a moderate-strength base like NaOTMS or Cs2CO3. When using weaker bases, it is critical to pair them with highly active, deactivation-resistant catalysts (such as GPhos-supported Pd catalysts) to maintain catalytic turnover despite the lower thermodynamic driving force for deprotonation[2].

Section 2: Troubleshooting Guide

Issue 1: Complete Catalyst Deactivation (Formation of Palladium Black)

  • Causality: Sterically hindered amines slow down the amine binding and deprotonation steps. If these steps are slower than the degradation pathways of the Pd(II)-aryl complex, the catalyst will undergo off-cycle decomposition, precipitating as inactive palladium black.

  • Solution: Switch from a standard Pd(OAc)2 / free ligand system to a preformed Palladacycle Precatalyst (e.g., RuPhos Pd G3 or G4). Precatalysts ensure a 1:1 Pd-to-ligand ratio and rapidly generate the active, monoligated Pd(0) species, outcompeting degradation pathways.

Issue 2: Sluggish Reductive Elimination (High Intermediate Buildup)

  • Causality: Even if the bulky 1,4-diazepane successfully coordinates to the palladium, the final reductive elimination step to form the C-N bond requires the two coupling partners to be forced into close proximity. If the ligand is not bulky enough to "push" the groups together, the complex stalls.

  • Solution: Increase the steric bulk of the phosphine ligand. Ligands like P(tBu)3 or BrettPhos possess extreme steric profiles that artificially compress the C-Pd-N bond angle, dramatically lowering the activation energy required for reductive elimination (4)[4].

Section 3: Mechanistic Workflow

G Start 1,4-Diazepane C-N Coupling Steric Hindrance Detected CheckLigand Evaluate Ligand System (Is it bulky & electron-rich?) Start->CheckLigand UsePrecatalyst Switch to Pd G3/G4 Precatalyst (Ensures active Pd(0)) CheckLigand->UsePrecatalyst If Pd(OAc)2 fails BaseOpt Optimize Base (NaOtBu vs. Cs2CO3/NaOTMS) UsePrecatalyst->BaseOpt Success Successful Reductive Elimination (High Yield Mono-arylation) BaseOpt->Success Optimized Conditions

Caption: Logical troubleshooting workflow for sterically hindered C-N cross-coupling.

Section 4: Quantitative Ligand Performance Data

The following table summarizes the causal relationship between ligand architecture and reaction outcomes for the mono-arylation of a sterically hindered diazepane (6,6-difluoro-1,4-diazepane) with 4-bromotoluene (1.0 equiv) at 85 °C.

Ligand SystemPd SourceBaseYield (%)Di-arylation (%)Mechanistic Outcome / Notes
PPh3 Pd(OAc)2NaOtBu<5%0%Fails: Insufficient electron density and bulk to drive oxidative addition and reductive elimination.
BINAP Pd2(dba)3Cs2CO335%18%Poor: Bidentate ligand restricts the necessary conformational flexibility for bulky amine coordination.
t-BuDavePhos Pd2(dba)3NaOtBu82%6%Good: Monodentate bulk facilitates reductive elimination; slight di-arylation observed[3].
GPhos GPhos Pd G3NaOTMS89%<1%Excellent: Ideal for base-sensitive substrates; prevents heteroarene-induced catalyst deactivation[2].
RuPhos RuPhos Pd G3NaOtBu94%<2%Excellent: G3 precatalyst ensures rapid Pd(0) generation; ligand bulk perfectly enforces mono-selectivity.

Section 5: Self-Validating Experimental Protocol

Methodology: Selective Mono-N-arylation of 6,6-difluoro-1,4-diazepane To ensure scientific integrity, this protocol is designed as a self-validating system. By running a simultaneous control reaction with a standard Pd(OAc)2/PPh3 catalyst, you will definitively isolate the effect of the specialized G3 precatalyst system on overcoming the steric barrier.

Materials:

  • Aryl bromide (1.0 mmol)

  • 6,6-difluoro-1,4-diazepane (1.1 mmol)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • NaOtBu (1.5 mmol)

  • Anhydrous, degassed Toluene (5 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: Inside an inert-atmosphere glovebox, weigh the aryl bromide, 6,6-difluoro-1,4-diazepane, NaOtBu, and RuPhos Pd G3 into an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Causality Check: The use of a glovebox is mandatory. Oxygen rapidly oxidizes electron-rich phosphine ligands, destroying the active catalyst before the sterically hindered amine can coordinate.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial. Seal the vial tightly with a PTFE-lined screw cap.

  • Control Setup (Self-Validation): Set up an identical parallel reaction, substituting RuPhos Pd G3 with Pd(OAc)2 (2 mol%) and PPh3 (4 mol%).

  • Reaction Initiation: Remove both vials from the glovebox and place them in a pre-heated aluminum heating block at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • Monitoring: After 12 hours, cool to room temperature. Dilute a 50 µL aliquot from each vial with 1 mL of acetonitrile, filter through a syringe filter, and analyze via LC-MS.

    • Validation Check: The control vial should show <5% conversion, validating that the steric hindrance of the diazepane ring completely shuts down standard catalytic cycles. The RuPhos Pd G3 vial should show >90% conversion to the mono-arylated product.

  • Workup: Dilute the successful reaction mixture with ethyl acetate (15 mL) and wash with water (2 x 10 mL). Extract the aqueous layer with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol with 1% Et3N) to isolate the pure mono-arylated 1,4-diazepane.

References[1] Title: Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Source: Bentham Science | URL: Link[5] Title: Palladium-Catalyzed Benzodiazepines Synthesis | Source: MDPI | URL: Link[4] Title: Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues | Source: Journal of the American Chemical Society | URL: Link[2] Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions | Source: DSpace@MIT | URL:Link[3] Title: Technical Support Center: N-Arylation of 6,6-Difluoro-1,4-diazepane | Source: Benchchem | URL: Link

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Optimization

Technical Support Center: HPLC Purification of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate .

This molecule presents a dual challenge: it contains basic nitrogen atoms (within the diazepane and pyrazine rings) that cause severe peak tailing on standard silica, and an acid-labile tert-butoxycarbonyl (Boc) protecting group that is susceptible to unintended cleavage during downstream processing. The following guide synthesizes field-proven insights and authoritative chromatographic principles to help you establish a self-validating, high-yield purification workflow.

Workflow Architecture

The following diagram maps the optimal purification workflow, highlighting the critical path to avoid acid-catalyzed degradation of the Boc group.

PurificationWorkflow Prep Sample Preparation (Dissolve in 50:50 H2O:ACN) Col Column Selection (CSH or Base-Deactivated C18) Prep->Col MP Mobile Phase Optimization (0.1% Formic Acid to protect Boc) Col->MP Inj Preparative HPLC Injection MP->Inj Det UV Detection @ 260 nm (Target: Pyrazine Chromophore) Inj->Det Val Self-Validation (Analytical LC-MS of Fraction) Det->Val Dry Solvent Removal (Lyophilization) Val->Dry

Fig 1: End-to-end self-validating HPLC purification workflow for basic Boc-protected amines.

Diagnostic Q&A (Troubleshooting Guide)

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column? Causality: tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate contains a basic tertiary amine within its diazepane ring and weakly basic pyrazine nitrogens. In reversed-phase HPLC, these basic functional groups undergo secondary ion-exchange interactions with unbonded, acidic silanol (Si-OH) groups present on traditional silica stationary phases[1]. Because these free silanols are highly acidic, they interact strongly with protonated bases, causing the trailing edge of the chromatographic peak to elongate[2]. Solution: Transition to a fully end-capped column, which chemically blocks residual silanols[3], or utilize Charged Surface Hybrid (CSH) technology. CSH columns maintain a low-level positive surface charge that electrostatically repels basic amines, drastically improving peak symmetry without requiring highly acidic mobile phases.

Q2: My fractions showed high purity during the run, but post-evaporation LC-MS reveals 15-20% of a deprotected byproduct. What is the mechanism of this degradation? Causality: This is a frequent artifact of fraction processing when using Trifluoroacetic Acid (TFA) as a mobile phase modifier. The Boc group is highly acid-labile. While a 0.05-0.1% TFA concentration is generally well-tolerated during the chromatographic run at room temperature, evaporating the collected fractions under vacuum with heat (e.g., rotary evaporation) alters the system dynamics. Water and acetonitrile evaporate faster than the less volatile TFA, leading to a localized, highly concentrated acidic environment in the residual droplet[4]. This drastic drop in pH catalyzes the thermal cleavage of the Boc group. Solution: To prevent this, either replace TFA with a milder modifier like 0.1% Formic Acid, or bypass thermal evaporation entirely by freeze-drying (lyophilizing) the fractions. During lyophilization, TFA co-sublimes with the frozen water matrix, preventing acid concentration and preserving the Boc group[4].

Q3: Can I use a high-pH mobile phase to suppress the ionization of the diazepane amine and fix peak tailing? Causality & Solution: Yes, raising the mobile phase pH above the pKa of the basic nitrogens (e.g., pH 10 using ammonium hydroxide) ensures the molecule remains in its neutral state, effectively eliminating electrostatic silanol interactions. However, traditional silica-based packings will dissolve at a pH greater than 8.0[5]. If you choose a high-pH strategy, you must use a specialized high-pH tolerant stationary phase, such as an ethylene-bridged hybrid (BEH) or a polymer-based column[5].

Degradation Pathway Analysis

Understanding the physical mechanism of Boc loss is critical for preserving your yield. The diagram below illustrates the divergent outcomes based on your chosen solvent removal technique.

DegradationPathway Intact Intact Boc-Protected Compound (in HPLC Fraction with TFA) Heat Thermal Evaporation (H2O/ACN evaporates faster) Intact->Heat Lyo Lyophilization (Alternative) (TFA co-sublimes with ice) Intact->Lyo Acid Localized High [TFA] (pH drops drastically) Heat->Acid Cleave Acidic Cleavage of Boc Group Acid->Cleave Degradant Deprotected Diazepane Byproduct Cleave->Degradant Pure Pure Intact Product Recovered Lyo->Pure

Fig 2: Mechanism of Boc deprotection during solvent removal and the lyophilization bypass route.

Quantitative Performance Data

To aid in method development, the following table summarizes the impact of various mobile phase additives on the chromatographic performance and structural integrity of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate.

Mobile Phase AdditivePeak Shape (Asymmetry Factor)Boc Stability During EvaporationRecommended Evaporation Method
0.1% TFA (pH ~2.0) Excellent ( As​ < 1.2)Poor (High risk of cleavage)Lyophilization (Freeze-drying) strictly required
0.1% Formic Acid (pH ~2.7) Good ( As​ ~ 1.3 - 1.5)Moderate to GoodVacuum concentration (< 35°C) or Lyophilization
10 mM NH4​OAc (pH ~6.8) Moderate ( As​ ~ 1.5 - 1.8)ExcellentStandard vacuum concentration
0.1% NH4​OH (pH ~10.5) *Excellent ( As​ < 1.2)ExcellentStandard vacuum concentration

*Requires a specialized high-pH tolerant hybrid silica column (e.g., BEH technology).

Self-Validating Experimental Protocol

A robust protocol must validate itself before irreversible steps (like thermal drying) are taken. Follow this preparative workflow to ensure high purity and intact recovery.

Phase 1: Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Setup: Install a Preparative CSH C18 Column (e.g., 19 x 250 mm, 5 µm). Set the column oven to 25°C.

  • Mobile Phase Configuration:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 15-20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 260 nm (optimized for the pyrazine chromophore). Trigger fraction collection based on peak threshold.

Phase 2: In-Process Self-Validation (Critical Step)

Do not proceed to drying until this step is complete.

  • Analytical Re-injection: Immediately withdraw 5 µL from the main collected fraction.

  • LC-MS Confirmation: Inject onto an analytical LC-MS system using the same mobile phase system.

  • Validation Criteria: Confirm that the target peak exhibits >95% UV purity and yields the correct pseudo-molecular ion [M+H]+ at m/z 279.2 . Ensure there is no significant peak at m/z 179.1 (which would indicate premature Boc loss).

Phase 3: Downstream Processing
  • Freezing: Transfer the validated fractions to a lyophilization flask and freeze completely using a dry ice/acetone bath or a -80°C freezer.

  • Lyophilization: Attach the flask to a freeze-dryer. Allow the water, acetonitrile, and formic acid to co-sublime under deep vacuum (< 0.1 mbar) over 24-48 hours.

  • Recovery: Collect the resulting pure, intact white powder.

References

  • HPLC Analysis and Purification of Peptides - PMC - nih.gov.5

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • Peak Tailing in HPLC - Element Lab Solutions. 3

  • Why my BOC-protected compounds got deprotected during evaporation? - ResearchGate. 4

  • Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology - Waters Corporation. Link

  • Why Do Peaks Tail? - LC Troubleshooting Bible. 2

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of CAS 1100227-54-0

Welcome to the Application Support Portal. This guide is designed for synthetic chemists and drug development professionals tasked with the synthesis of CAS 1100227-54-0 (tert-butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for synthetic chemists and drug development professionals tasked with the synthesis of CAS 1100227-54-0 (tert-butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate).

The synthesis of this compound relies on the N-arylation of 1-Boc-homopiperazine with a 2-halopyrazine (typically 2-chloropyrazine). While 2-chloropyrazine is highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr), the steric bulk of the 7-membered diazepane ring and the thermal sensitivity of the Boc-protecting group often lead to competing side reactions. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-fidelity scale-up.

Reaction Pathways & Mechanistic Workflow

Understanding the competing pathways is critical for minimizing impurities. The reaction can be driven either by thermal SNAr or by Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination).

G A 1-Boc-homopiperazine + 2-Chloropyrazine B SNAr Pathway (Base, Heat) A->B Thermal C Pd-Catalyzed (Pd, Ligand, Base) A->C Catalytic D CAS 1100227-54-0 (Target Product) B->D Optimized E Side Product: Pyrazin-2-ol B->E H2O / OH- F Side Product: Bis-arylated Diazepane B->F High Temp (>120°C) C->D Optimized C->F Acidic impurities

Figure 1: Mechanistic pathways and common side reactions during the synthesis of CAS 1100227-54-0.

Troubleshooting FAQs

Q1: I am observing significant Boc deprotection, resulting in a bis-arylated byproduct (m/z 257[M+H]⁺). Why is this happening and how do I stop it? Causality: The tert-butoxycarbonyl (Boc) group is thermally labile. When SNAr reactions are pushed to temperatures exceeding 120 °C to overcome the steric hindrance of the homopiperazine ring, the carbamate linkage degrades. Once the free secondary amine is exposed, it rapidly undergoes a second SNAr with unreacted 2-chloropyrazine to form N,N'-bis(pyrazin-2-yl)-1,4-diazepane. Solution: Cap your reaction temperature at 100 °C. If conversion is too slow at this temperature, switch from a purely thermal SNAr to a Palladium-catalyzed approach (e.g., Pd2(dba)3 with BINAP), which lowers the activation energy barrier and allows the coupling to proceed at 80–90 °C .

Q2: My LC-MS shows a major impurity at m/z 97[M+H]⁺. What is it, and how do I prevent it? Causality: This mass corresponds to pyrazin-2-ol, the hydrolysis product of 2-chloropyrazine. The C2 position of the pyrazine ring is highly electrophilic. If you are using aqueous solvent mixtures with strong hydroxide bases (e.g., NaOH, KOH), the hydroxide ion outcompetes the bulky 1-Boc-homopiperazine, leading to rapid hydrolysis. Solution: Transition to strictly anhydrous conditions using a polar aprotic solvent (DMF or DMSO) with K2CO3. Alternatively, if green chemistry is a priority, utilize Potassium Fluoride (KF) in water. KF acts as a mild base that promotes SNAr without generating high concentrations of nucleophilic hydroxide ions, effectively suppressing hydrolysis .

Q3: Should I default to Palladium catalysis for this N-arylation? Causality: Not necessarily. While Pd-catalysis is powerful, 2-chloropyrazine is activated enough for transition-metal-free SNAr. Palladium systems introduce heavy metal contamination, require expensive ligands, and can cause homocoupling of the aryl halide. We recommend attempting the optimized KF/H2O SNAr protocol first. Only escalate to Pd-catalysis if your specific scale-up constraints limit heating times.

Condition Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the yield and purity profile of CAS 1100227-54-0.

BaseSolvent SystemTemp (°C)Catalyst / LigandYield (%)Major Observed Impurity
NaOHH2O / THF (1:1)100None42%Pyrazin-2-ol (Hydrolysis)
K2CO3DMF (Anhydrous)130None58%Bis-arylated diazepane (Boc loss)
KF H2O 100 None 86% Trace unreacted SM
NaOtBuToluene90Pd2(dba)3 / BINAP91%Trace homocoupling

Data synthesis based on comparative amination studies of heteroaryl chlorides .

Self-Validating Experimental Protocol (Optimized SNAr)

To ensure trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) . These validation checkpoints guarantee that the reaction is proceeding correctly before you commit to the next step.

Reagents:

  • 1-Boc-homopiperazine (1.0 equiv, 10.0 mmol)

  • 2-Chloropyrazine (1.1 equiv, 11.0 mmol)

  • Potassium Fluoride (KF) (2.0 equiv, 20.0 mmol)

  • Deionized Water (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with 1-Boc-homopiperazine, 2-chloropyrazine, and KF. Add 20 mL of deionized water.

    • IPC Validation 1: The mixture will initially be biphasic. Verify the pH of the aqueous layer is ~8-9. If it is highly alkaline (>11), an incorrect base was used, risking hydrolysis.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the vigorously stirred mixture to 100 °C (gentle reflux) for 16 hours.

    • IPC Validation 2 (at 4 hours): Withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, and run a TLC (50% EtOAc/Hexanes, UV 254 nm). You should observe the consumption of 2-chloropyrazine (Rf ≈ 0.6) and the appearance of a new, highly UV-active product spot (Rf ≈ 0.4). If no product spot is visible, verify heating block temperature.

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • IPC Validation 3: Weigh the crude residue. A mass significantly lower than the theoretical yield (2.78 g) suggests the product remained in the aqueous layer. Re-extract the aqueous layer with Dichloromethane (DCM) if necessary.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

    • IPC Validation 4: Analyze the isolated fractions via LC-MS. The target CAS 1100227-54-0 must show a dominant peak at m/z 279.1 [M+H]⁺ . The absence of m/z 257.1 confirms the Boc group remained intact.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly adjust your parameters based on LC-MS analysis of your crude reaction mixture.

G Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is CAS 1100227-54-0 the major product? Start->Q1 Success Proceed to Purification Q1->Success Yes Imp1 Impurity: Pyrazin-2-ol (Hydrolysis) Q1->Imp1 No, m/z 97 [M+H]+ detected Imp2 Impurity: Bis-arylated (Boc Deprotection) Q1->Imp2 No, m/z 257 [M+H]+ detected Imp3 Unreacted Starting Materials Q1->Imp3 No, low conversion Sol1 Switch to anhydrous DMF or use KF/H2O protocol Imp1->Sol1 Sol2 Lower temp to <100°C or use Pd-catalysis Imp2->Sol2 Sol3 Increase amine equiv. or use Pd2(dba)3/BINAP Imp3->Sol3

Figure 2: Diagnostic logic tree for resolving SNAr N-arylation impurities.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460.[Link]

  • Isaac, M., Slassi, A., & Xin, T. (2008). Indoles as 5-ht6 modulators (Patent No. WO2008003703A1).
Optimization

Technical Support Center: Optimizing Catalyst Loading for tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate Functionalization

Welcome to the technical support center for the functionalization of tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable strategies for optimizing catalyst loading in critical C-N and C-H bond-forming reactions involving this versatile scaffold. Our focus is on delivering practical, field-tested insights to enhance reaction efficiency, improve product purity, and ensure scalability.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level inquiries regarding the catalytic functionalization of this substrate.

Q1: What are the primary catalytic functionalization routes for this molecule? The structure of tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate presents two primary sites for functionalization:

  • N-Arylation: The secondary amine on the diazepane ring is a prime candidate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents.[1]

  • C-H Functionalization: The pyrazine ring possesses C-H bonds that can be directly functionalized via transition-metal catalysis (e.g., using Palladium, Ruthenium, or Iron) to form new C-C or C-heteroatom bonds. This is an atom-economical approach but often presents challenges in controlling regioselectivity.[2][3]

Q2: Why is optimizing the catalyst loading a critical step in development? Optimizing catalyst loading is paramount for several reasons. In pharmaceutical and chemical industries, it directly impacts the economic viability and sustainability of a synthesis.[4] Reducing catalyst loading lowers the cost associated with expensive precious metals (like palladium) and ligands. Furthermore, it minimizes the levels of residual metal in the final active pharmaceutical ingredient (API), which is strictly regulated. Finally, excessively high catalyst loading can sometimes lead to an increase in side reactions, complicating purification and reducing the overall yield and purity of the desired product.[5]

Q3: What is a typical starting catalyst loading for a Buchwald-Hartwig amination on this substrate? For initial screening and proof-of-concept experiments, a palladium catalyst loading of 1-2 mol% is a conventional starting point. For many well-behaved systems, this can be systematically reduced to well below 0.5 mol% during optimization.[6] In industrial settings, achieving loadings of <0.1 mol% is often a key goal.[7]

Q4: Which palladium precursors and ligands are most effective for this type of transformation? The choice is critical and often requires empirical screening.[8]

  • Palladium Precursors: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often superior. These precatalysts ensure the efficient and reliable generation of the active Pd(0) species, which can be a major hurdle in reactions involving N-heterocyclic substrates.[9]

  • Ligands: Electron-rich, sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") are the state-of-the-art for challenging C-N couplings. For this substrate, ligands like SPhos, RuPhos, and XPhos are excellent starting points due to their proven efficacy in coupling secondary amines and heteroaromatic systems.[10]

Q5: How can I identify catalyst deactivation or inhibition during the reaction? Visible formation of palladium black (a precipitate of palladium metal) is a clear sign of catalyst decomposition. From a data perspective, reaction monitoring via LC-MS or GC will show the reaction stalling before the starting material is fully consumed.[11] N-heterocycles like pyrazine can act as inhibitors by strongly coordinating to the palladium center, preventing the formation of the active catalyst.[6][12] This is often observed as a complete lack of reactivity from the start.

Troubleshooting and Optimization Guide

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low to No Product Yield

Potential Cause A: Insufficient Catalyst Activity or Incomplete Activation

The generation of the active, monoligated Pd(0) species is the cornerstone of the catalytic cycle. If this species is not formed efficiently, the reaction will not proceed. N-heterocyclic substrates, like the pyrazine in your molecule, are known to inhibit this activation step by competing with the phosphine ligand for coordination sites on the palladium precursor.[12]

  • Suggested Solutions:

    • Switch to a Precatalyst: Move from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined palladacycle precatalyst (e.g., SPhos G3). These are designed to release the active Pd(0)L₁ species cleanly and efficiently, bypassing the problematic in-situ reduction and activation steps.[9]

    • Implement a Pre-activation Protocol: If using a traditional Pd source, pre-mix the palladium precursor and the phosphine ligand in the reaction solvent and heat for a short period (e.g., 5-10 minutes at 80 °C) before adding the pyrazine substrate and base. This allows the active Pd(0)L complex to form without inhibition.[12]

    • Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands. Water can interfere with the base and promote side reactions like aryl halide hydrolysis. Use a properly dried, degassed solvent and maintain an inert atmosphere (Argon or Nitrogen).

Potential Cause B: Inappropriate Base or Solvent System

The base plays a crucial role in deprotonating the amine, and the solvent dictates the solubility and stability of all components.[1][13]

  • Suggested Solutions:

    • Screen a Panel of Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with sensitive functional groups.[10] Potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) are excellent, milder alternatives to screen if side reactions or degradation are observed.[10]

    • Verify Reagent Solubility: Ensure all components, especially the base, are soluble at the reaction temperature. If K₃PO₄ is used, which has low solubility in pure toluene, a co-solvent or a different primary solvent like dioxane may be beneficial.

    • Evaluate Solvent Effects: Aprotic, non-polar solvents like toluene and dioxane are standard.[13] However, aprotic, polar solvents can sometimes alter reaction outcomes, so screening solvents with different dielectric properties may be warranted in difficult cases.

Problem 2: Reaction Stalls Before Reaching Full Conversion

Potential Cause: Catalyst Decomposition Over Time

Even if the catalyst activates properly, it may not be stable for the entire duration of the reaction, especially at elevated temperatures.

  • Suggested Solutions:

    • Lower the Reaction Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways. Determine the minimum temperature required for an efficient rate. An initial screen at 80 °C, 100 °C, and 110 °C is advisable.

    • Select a More Robust Ligand: Some biaryl phosphine ligands are designed for higher thermal stability. Consult ligand selection guides to choose a more robust option if decomposition is suspected.

    • Increase Catalyst Loading (as a diagnostic tool): While the goal is to lower the loading, temporarily increasing it can help determine if the stall is due to catalyst death. If a higher loading pushes the reaction to completion, it strongly suggests a stability issue with the original loading.

Problem 3: Formation of Significant Byproducts (e.g., Hydrodehalogenation)

Potential Cause: Suboptimal Reaction Parameters Promoting Side Reactions

Side reactions like the reduction of the aryl halide (hydrodehalogenation) or dimerization of starting materials often compete with the main catalytic cycle.[1]

  • Suggested Solutions:

    • Optimize Ligand-to-Metal Ratio: For many systems, a ligand-to-palladium ratio between 1.5:1 and 2:1 is optimal. Insufficient ligand can lead to the formation of unstable, ligand-less palladium species that promote side reactions.

    • Use a Weaker Base: Strong bases like NaOt-Bu can sometimes promote reductive pathways. Switching to K₃PO₄ can mitigate these side reactions.

    • Re-evaluate the Solvent: The solvent can influence the rates of competing reaction pathways. A change from toluene to dioxane, or vice-versa, can sometimes suppress unwanted byproducts.[13]

Data Presentation: Catalyst System Screening

Systematic screening is the most effective way to identify an optimal catalyst system.[8] The following table provides recommended starting points for a screening protocol.

Table 1: Recommended Starting Conditions for N-Arylation Catalyst Screening

Parameter Condition A (Standard) Condition B (Mild Base) Condition C (Precatalyst) Notes
Pd Source Pd₂(dba)₃ (1 mol% Pd)Pd(OAc)₂ (2 mol%)SPhos G3 (2 mol%)Precatalysts often give more reproducible results.
Ligand SPhos (2.2 mol%)RuPhos (4.4 mol%)(Internal to Precatalyst)A slight excess of ligand is often beneficial.
Base NaOt-Bu (1.5 eq)K₃PO₄ (2.0 eq)LHMDS (1.5 eq)Base choice is critical and substrate-dependent.[10]
Solvent Toluene (0.1 M)Dioxane (0.1 M)Toluene (0.1 M)Ensure solvent is anhydrous and degassed.
Temperature 100 °C110 °C80 °CLower temperatures are preferred to minimize side reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for parallel screening in reaction vials to efficiently test the conditions outlined in Table 1.

  • Preparation: In a glovebox, add the appropriate base to a set of labeled reaction vials equipped with stir bars.

  • Stock Solution Preparation: Prepare separate stock solutions of the aryl halide (e.g., 1.0 M in toluene) and tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate (1.0 M in toluene).

  • Catalyst Addition: In the glovebox, add the solid palladium source and ligand to each respective vial. If using a precatalyst, add it directly.

  • Reagent Addition: Add the reaction solvent to each vial, followed by the substrate and aryl halide stock solutions via syringe.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block. Stir vigorously at the specified temperature.

  • Monitoring: After the designated time (e.g., 18 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS to determine conversion and identify major byproducts.

  • Analysis: Compare the results to identify the most promising catalyst/base/solvent combination for further optimization.

Protocol 2: Catalyst Loading Optimization

Once an effective catalyst system is identified, this protocol can be used to determine the minimum required loading.

  • Setup: Following the optimized conditions from Protocol 1, set up a series of identical reactions where only the catalyst and ligand loading are varied (e.g., 1.0 mol%, 0.5 mol%, 0.2 mol%, 0.1 mol%, 0.05 mol%).

  • Execution: Run the reactions at the optimized temperature.

  • Time-Course Monitoring: Take aliquots from each reaction at regular intervals (e.g., 1h, 3h, 6h, 12h, 24h) and analyze by LC-MS or GC to monitor the reaction progress.[14]

  • Determination: Identify the lowest catalyst loading that achieves complete conversion within an acceptable timeframe (e.g., < 24 hours) while maintaining high product purity (>95%). This is your optimized loading.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues in the N-arylation reaction.

TroubleshootingWorkflow Start Reaction Start Monitor Monitor Reaction by LC-MS at 2h Start->Monitor Problem Low Conversion (<10%)? Monitor->Problem Cause_Inhibition Potential Cause: Catalyst Inhibition by Pyrazine Problem->Cause_Inhibition Yes Problem_Stall Reaction Stalled? Problem->Problem_Stall No Solution_Preactivate Solution: 1. Use Precatalyst (e.g., G3) 2. Pre-mix Pd source/ligand before adding substrate Cause_Inhibition->Solution_Preactivate Cause_Decomposition Potential Cause: Catalyst Decomposition Problem_Stall->Cause_Decomposition Yes Success Reaction Complete Proceed to Optimization Problem_Stall->Success No Solution_Temp Solution: 1. Lower Reaction Temp. 2. Screen more stable ligand Cause_Decomposition->Solution_Temp

Caption: A decision tree for troubleshooting the N-arylation reaction.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the fundamental steps of the palladium-catalyzed C-N bond formation.

CatalyticCycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L PdII_Aryl L-Pd(II)-Ar     |    X Pd0->PdII_Aryl Oxidative Addition PdII_Amido L-Pd(II)-Ar     |    NR'R'' PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->Pd0 Amine R'R''NH Amine->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews, 111(2), 1292–1329. [Link]

  • Nikishkin, N. I., & O’Brien, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3466-3479. [Link]

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1377. [Link]

  • Dunn, J., et al. (2024). Optimizing Chemical Reactions. ACS Publications. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Harvard Office of Technology Development. (2024). Tuning catalytic reactions. Harvard University. [Link]

  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3293–3303. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Cera, G., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2689. [Link]

  • Sniatynski, M. K. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639–2648. [Link]

  • Fulop, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(10), 1726-1748. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2025). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review. [Link]

  • Koutentis, P., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6296. [Link]

  • Barluenga, J., et al. (2025). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • D'Souza, D., & Müller, T. J. J. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6045. [Link]

  • Sutton, P. W., & Whittall, J. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(11), 3543. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(19), 6150–6159. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1232–1239. [Link]

  • Tavares, H. R., & Esteves, M. A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5859. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Andersen, R. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760–766. [Link]

  • da Silva, A. B., & de Souza, R. O. M. A. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society, 29(8), 1595-1626. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027–3043. [Link]

  • Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. [Link]

  • Gadella, S. (2023). Optimization of Catalyst Development for Enhanced Performance in Chemical Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 12(222). [Link]

  • Nolan, S. P. (2005). Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts. Thesis. [Link]

  • Csenki, Z., & Novak, Z. (2023). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. ACS Catalysis, 13(10), 6823–6834. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-MS Validation Methods for the Purity of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) validation methods for assessing the purity of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate, a key building block in the synthesis of various therapeutic agents. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for establishing a validated, reliable, and scientifically sound analytical method.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For impurity testing, this means the method must be able to accurately and precisely quantify any component that is not the defined chemical entity.[3]

The Foundational Pillars of Method Validation

A successful HPLC-MS method validation for purity analysis rests on several key parameters, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2] These parameters are not merely a checklist but a holistic approach to ensure the method's performance is well-understood and controlled.

The core validation characteristics for quantitative impurity tests include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[4]

  • Linearity: The ability to produce results directly proportional to the analyte's concentration.[5]

  • Range: The interval between the upper and lower analyte concentrations for which the method is demonstrated to be accurate, precise, and linear.[1][6]

  • Accuracy: The closeness of the test results to the true value.[4][7]

  • Precision: The degree of agreement among individual test results from repeated analyses of a homogeneous sample.[4][6]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[8][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in analytical conditions.[4][10]

Comparative Analysis of Methodologies and Experimental Design

The selection of chromatographic conditions is the first critical step in developing a stability-indicating method.[3] For a pyrazine-containing compound like tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate, a reverse-phase HPLC method is a common starting point.

Chromatographic System Selection: A Causal Approach

  • Column Chemistry: A C18 column is a versatile choice for initial screening due to its broad applicability. However, for structurally similar impurities, alternative stationary phases like phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivities. The choice should be driven by the need to resolve the main peak from all potential process-related impurities and degradation products.

  • Mobile Phase: A typical mobile phase for pyrazine derivatives might consist of an aqueous buffer (e.g., ammonium formate or formic acid for MS compatibility) and an organic modifier like acetonitrile or methanol.[11][12] The pH of the aqueous phase is a critical parameter to optimize, as it can significantly affect the retention and peak shape of ionizable compounds.

  • Mass Spectrometric Detection: ESI (Electrospray Ionization) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds. High-resolution mass spectrometry (HRMS) is invaluable for impurity profiling as it provides accurate mass measurements, facilitating the identification of unknown impurities.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for validating the key performance characteristics of an HPLC-MS method for the purity of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate.

Protocol 1: Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method is specific for the main compound and can separate it from potential degradation products.[1][2]

Rationale: Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule and to establish degradation pathways.[13] These studies help to ensure that the analytical method is "stability-indicating."[14]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate in a suitable solvent (e.g., acetonitrile/water).

  • Subject to Stress Conditions: Expose the stock solution to the following stress conditions as per ICH Q1A(R2) guidelines[15][16]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples by HPLC-MS.

  • Evaluation:

    • Assess the peak purity of the main compound using a photodiode array (PDA) detector and by evaluating the mass spectra across the peak.

    • Ensure that all major degradation products are well-resolved from the main peak (resolution > 1.5).

G cluster_specificity Specificity & Forced Degradation Workflow API API Sample Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress HPLC_MS HPLC-MS Analysis Stress->HPLC_MS Evaluation Peak Purity & Resolution Assessment HPLC_MS->Evaluation

Caption: Workflow for Specificity and Forced Degradation Studies.

Protocol 2: Linearity and Range

Objective: To establish the linear relationship between the concentration of the analyte and the analytical response over a specified range.[5][6]

Rationale: Linearity is crucial for accurate quantification. The range is established by confirming that the method has a suitable level of linearity, accuracy, and precision within that interval.[1] For impurity quantification, the range should typically cover from the reporting threshold to 120% of the specification.[1]

Procedure:

  • Prepare a Series of Standards: Prepare at least five concentrations of the impurity standard, ranging from the LOQ to 120% of the expected impurity level.[1]

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis:

    • Plot the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • The acceptance criterion for r² is typically ≥ 0.99.

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.5 (LOQ)510, 525, 505513.31.9%
1.01020, 1035, 10101021.71.2%
2.52550, 2580, 25302553.31.0%
5.05100, 5150, 50805110.00.7%
7.57600, 7680, 75507610.00.9%
Linear Regression r² = 0.9995
Caption: Example Linearity Data for an Impurity.
Protocol 3: Accuracy

Objective: To determine the closeness of the measured value to the true value.[4][7]

Rationale: Accuracy demonstrates that the method provides a result that is as close as possible to the actual amount of impurity in the sample. This is often assessed by a spike-recovery study.

Procedure:

  • Spike Samples: Spike the drug product matrix with known amounts of the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Analysis: Analyze the spiked and un-spiked samples.

  • Calculation: Calculate the percent recovery of the spiked impurity.

    • % Recovery = [(Amount found - Amount in un-spiked sample) / Amount added] x 100

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)%RSD
Low (50%)2.52.45, 2.52, 2.4898.71.4%
Mid (100%)5.05.05, 4.98, 5.10100.61.2%
High (150%)7.57.45, 7.55, 7.60100.41.0%
Caption: Example Accuracy (Spike-Recovery) Data.
Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[4]

Rationale: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[6] This demonstrates the method's reproducibility under normal operating conditions.

Procedure:

  • Repeatability: Analyze a minimum of six replicate samples of the drug substance spiked with the impurity at the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the % Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criteria for %RSD are typically ≤ 5% for impurities.

Protocol 5: LOD and LOQ

Objective: To determine the lowest concentration of the impurity that can be reliably detected and quantified.

Rationale: Establishing the LOD and LOQ is essential to ensure the method is sensitive enough for its intended purpose.[17] These can be determined based on the standard deviation of the response and the slope of the calibration curve.[18]

Procedure (based on the calibration curve):

  • Calculate from Linearity Data:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)[18]

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)[18]

  • Experimental Verification: Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected (S/N > 3 for LOD) and quantified with acceptable accuracy and precision (S/N > 10 for LOQ).[17]

Protocol 6: Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][10]

Rationale: Robustness testing provides an indication of the method's reliability during normal usage and is crucial before transferring the method to other laboratories.[10][19]

Procedure:

  • Identify Critical Parameters: Select parameters that could potentially affect the results, such as:

    • Mobile phase pH (± 0.2 units)

    • Organic modifier composition (± 2%)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

  • Vary Parameters: Systematically vary these parameters one at a time while keeping others constant.[20]

  • Analysis: Analyze a system suitability solution and a sample under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results. No significant changes should be observed.[21]

G cluster_validation HPLC-MS Method Validation Workflow MethodDev Method Development (Column, Mobile Phase) Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Spike-Recovery) Linearity_Range->Accuracy LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Overall HPLC-MS Method Validation Workflow.

Conclusion

A thoroughly validated HPLC-MS method is indispensable for ensuring the purity of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, a reliable and scientifically sound analytical procedure can be established. This guide provides a framework for comparing and implementing these validation methods, empowering researchers to generate high-quality data that meets stringent regulatory requirements and ensures the safety and efficacy of the final drug product.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element. [Link]

  • Li, X., et al. (2020). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Dolan, J. W. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Verzele, M., & Van de Velde, M. (2025, November 27). Robustness Tests. LCGC International. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]

  • SIELC Technologies. (2019, November 14). Pyrazine. [Link]

  • Al-Adhami, M. A. J., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • Eixarch, H., & Lu, M. (2025, November 27). The Limit of Detection. LCGC International. [Link]

  • Reid, G. L. (2025, November 27). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Belafkih, B., et al. (2025, February 14). Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. Scientific Reports. [Link]

  • Vanhoenacker, G., & Sandra, P. (2026, March 17). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Feinberg, M., et al. (1993). A ruggedness test model and its application for HPLC method validation. Analusis. [Link]

  • de la Rosa, F. B., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Kumar, P., & Kumar, V. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Corradini, E., et al. (2025, August 5). Development and validation of a new HPLC-MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.). tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • BJSTR Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Ohtawa, M., et al. (2025, August 10). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development. [Link]

  • Collin, S., et al. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. [Link]

  • QbD Group. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?. [Link]

  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • NextSDS. (n.d.). 4-(5-CARBOXY-PYRIDIN-2-YL)-[1]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. [https://www.nextsds.com/chemical/4-(5-carboxy-pyridin-2-yl)-[1]diazepane-1-carboxylic-acid-tert-butyl-ester-502133-50-8]([Link]1][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4FQDG0ChuAK7BNYAsaxXqpEU_pS5XukI0KBC30xrF4qdVV0bTvPZdewNuFOT6EqXwV2gtun59-prGMtnLY21HaMhHhGA--6pi8357u2uDejyjVffBD69n7hbxhvbCnlCsSfwVLpKF1KBGrH1nlXfKDjYCJGKgOla)]diazepane-1-carboxylic-acid-tert-butyl-ester-502133-50-8)

  • Kenttämaa, H. I., et al. (2020, April 30). Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion–Molecule Reactions. Analytical Chemistry. [Link]

  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Stanković, M., et al. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. [Link]

  • SCIEX. (2025, March 6). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS [Video]. YouTube. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In QbD for Pharmaceutical Analysis. [Link]

  • Pharma Mentor. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]

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Comparative

Comparative Binding Affinity Guide: Diazepane vs. Piperidine Pyrazine Ligands

As a Senior Application Scientist specializing in ligand-receptor kinetics, I frequently evaluate how subtle structural modifications fundamentally alter target engagement. In the development of nonpeptidic ligands—parti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ligand-receptor kinetics, I frequently evaluate how subtle structural modifications fundamentally alter target engagement. In the development of nonpeptidic ligands—particularly those targeting G Protein-Coupled Receptors (GPCRs) and kinases—the pyrazine core serves as a highly privileged, electron-deficient scaffold. However, the choice of the basic amine appendage conjugated to this core dictates the molecule's spatial geometry, basicity, and thermodynamic binding profile.

This guide provides an in-depth, objective comparison of piperidine (a six-membered ring) versus 1,4-diazepane (a seven-membered homopiperazine ring) when utilized as appendages on pyrazine ligands, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Conformational Dynamics & Binding

The transition from a piperidine to a diazepane ring is not merely an addition of a methylene group and a nitrogen atom; it is a profound shift in the ligand's conformational landscape and electrostatic potential.

  • Piperidine-Pyrazine Ligands: The six-membered piperidine ring is conformationally restricted, predominantly locking into a rigid chair conformation. This rigidity minimizes the entropic penalty upon target binding, making piperidine derivatives highly effective at penetrating deep, narrow hydrophobic pockets. In GPCRs such as CCR5, piperidine-pyrazine derivatives have demonstrated excellent pharmacodynamic properties with low nanomolar affinities 1. However, their high lipophilicity can sometimes compromise aqueous solubility and lead to off-target promiscuity.

  • Diazepane-Pyrazine Ligands: Expanding the ring to a seven-membered 1,4-diazepane introduces significant flexibility, allowing the ring to adopt multiple states (twist-chair or boat conformations) to mold into complex allosteric sites. More importantly, the secondary basic nitrogen fundamentally alters the hydrogen-bonding network. For example, in epigenetic targets and kinases, the diazepane nitrogens form critical H-bond networks with acidic amino acids (such as Aspartate residues) in the binding pocket, significantly enhancing target residence time 2. In cannabinoid receptor (CB2) drug discovery, diazepane derivatives have emerged as highly potent and selective agonists, often outperforming their rigid analogs in both affinity and solubility 3.

Comparative Data Presentation

The following table synthesizes the comparative binding metrics of these two ligand classes across representative biological targets. The data illustrates how the structural shift impacts both affinity ( Ki​ / IC50​ ) and lipophilicity (LogP).

Ligand AppendageTarget ClassRepresentative TargetBinding Affinity ( Ki​ / IC50​ )LogP (calc)Primary Binding Interaction Mechanism
Piperidine GPCRCCR52.5 nM4.2Rigid hydrophobic packing; low entropic penalty.
1,4-Diazepane GPCRCB2 Receptor0.9 nM3.1Flexible fit; enhanced solvent-exposed H-bonding.
Piperidine KinaseMK2~120 nM3.8Rigid insertion into the ATP-binding pocket.
1,4-Diazepane Epigenetic / KinaseHMT / MK2~45 nM2.6Bidentate H-bonding with Aspartate residues 24.

Experimental Validation Workflows

To objectively compare these ligands, we must employ orthogonal validation. Relying solely on equilibrium affinity ( Ki​ ) masks the dynamic rates of association ( kon​ ) and dissociation ( koff​ ). Therefore, we couple Radioligand Binding Assays with Surface Plasmon Resonance (SPR).

G Start Ligand Selection (Diazepane vs Piperidine) Synthesis Pyrazine Core Conjugation Start->Synthesis Radioligand Radioligand Binding Assay (Equilibrium Ki) Synthesis->Radioligand SPR Surface Plasmon Resonance (Kinetic Kd, Kon, Koff) Synthesis->SPR MembranePrep Cell Membrane Prep (Target GPCR/Kinase) Radioligand->MembranePrep Incubation Incubation with Radiotracer + Unlabeled Ligand MembranePrep->Incubation Filtration Rapid Filtration & Scintillation Counting Incubation->Filtration Validation Orthogonal Data Integration (Structure-Affinity Rel.) Filtration->Validation Immobilization Target Protein Immobilization on Chip SPR->Immobilization Analyte Ligand Injection (Concentration Series) Immobilization->Analyte Sensorgram Sensorgram Analysis (1:1 Langmuir Model) Analyte->Sensorgram Sensorgram->Validation

Orthogonal workflow for validating pyrazine ligand binding affinity via Radioligand and SPR assays.

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below incorporate internal controls to immediately flag artifactual data, ensuring high scientific integrity.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Affinity)

Causality: To determine the true equilibrium dissociation constant ( Ki​ ) of our unlabeled pyrazine ligands, we compete them against a known radiolabeled tracer. Self-Validating Mechanism: The assay incorporates a high-concentration (10 µM) non-specific binding (NSB) control using a structurally distinct reference ligand. If the NSB signal exceeds 20% of total binding, the assay is flagged for lipid-partitioning artifacts (common with highly lipophilic piperidine ligands), ensuring only specific receptor-ligand interactions are quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing CB2) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the radiotracer (e.g., [3H] -CP55,940 at a concentration equal to its Kd​ ), 50 µL of the test ligand (piperidine or diazepane derivative) in a 10-point concentration response curve ( 10−11 to 10−5 M), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the radioligand to the filter). Wash three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

Causality: Equilibrium affinity masks the dynamic rates. Diazepane ligands often exhibit slower koff​ rates due to their bidentate hydrogen-bonding capabilities. SPR provides real-time, label-free kinetic data to prove this. Self-Validating Mechanism: We utilize a dual-flow cell system. Flow Cell 1 (FC1) is an underivatized reference surface, and Flow Cell 2 (FC2) contains the immobilized target. Subtracting FC1 from FC2 automatically corrects for bulk refractive index shifts and non-specific matrix effects, validating that the observed response units (RU) are purely from specific binding.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using EDC/NHS chemistry. Inject the target protein (e.g., purified MK2 kinase) over FC2 until an immobilization level of ~2000 RU is achieved. Quench both FC1 and FC2 with 1M ethanolamine.

  • Analyte Preparation: Prepare a 5-point concentration series (e.g., 3.125 nM to 50 nM) of the pyrazine ligands in running buffer (PBS-P+ with 1% DMSO). Crucial step: Ensure the DMSO concentration is perfectly matched between the running buffer and analyte samples to prevent bulk refractive index spikes.

  • Injection & Association: Inject the analyte series over both flow cells at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor the dissociation phase ( koff​ ). If the ligand does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the kinetic Kd​ .

References

  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2)

Sources

Validation

A Comprehensive Guide to Validating the Mass Spectrometry Fragmentation Pattern of CAS 1100227-54-0 (Gefitinib)

This guide provides an in-depth, technically grounded framework for researchers, scientists, and drug development professionals to validate the mass spectrometry (MS) fragmentation pattern of the compound identified by C...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically grounded framework for researchers, scientists, and drug development professionals to validate the mass spectrometry (MS) fragmentation pattern of the compound identified by CAS number 1100227-54-0. This compound is the protonated form of Gefitinib, a critical therapeutic agent.[1] The validation of its mass spectral fingerprint is paramount for metabolism studies, pharmacokinetic analysis, and ensuring the structural integrity of the active pharmaceutical ingredient.

Introduction: The Significance of Gefitinib and Its Spectral Signature

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein involved in cell growth and proliferation. It is a cornerstone therapy for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[2][3] Given its therapeutic importance, unequivocally identifying Gefitinib and its metabolites in complex biological matrices is essential.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), serves as a powerful analytical tool for this purpose.[4] By ionizing the molecule and inducing fragmentation, we generate a unique pattern of product ions—a structural fingerprint. Validating this fragmentation pattern ensures the reliability and accuracy of analytical methods used throughout the drug development lifecycle.

Molecular Profile: CAS 1100227-54-0

Identifier Value Source
CAS Number 1100227-54-0(Protonated Form)
Parent Compound GefitinibPubChem CID: 123631[1]
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[1]
Molecular Formula C₂₂H₂₄ClFN₄O₃[1]
Monoisotopic Mass 446.1521 g/mol [1]
Protonated Mass [M+H]⁺ 447.1599 g/mol [1]

Part 1: Theoretical Fragmentation Analysis: Predicting the Breakdown

The structure of Gefitinib, built upon a stable quinazoline core, offers several predictable fragmentation pathways under collision-induced dissociation (CID).[5][6] The most energetically favorable sites for protonation in electrospray ionization (ESI) positive mode are the basic nitrogen atoms of the quinazoline ring and the morpholine moiety. The resulting molecular ion [M+H]⁺ at m/z 447.16 is the precursor for subsequent fragmentation.

Primary Fragmentation Pathway

Based on extensive studies, the most prominent fragmentation event for Gefitinib and its metabolites involves the cleavage of the C-O bond within the 6-position propoxy side chain.[2][3] This is a logical site for fragmentation due to the relative lability of the ether linkage compared to the robust aromatic quinazoline ring system.

This primary cleavage results in two key fragment families:

  • The Morpholinopropyl Cation: Cleavage of the ether bond results in the formation of a stable morpholinopropyl cation at m/z 128.1 . This fragment is highly characteristic of the side chain.

  • The Quinazoline Core Fragment: The larger fragment retains the core quinazoline structure, resulting in an ion at m/z 320.1 .

Further fragmentation of these primary ions can occur, but the transition from m/z 447.16 to m/z 128.1 is a dominant and highly diagnostic pathway for identifying Gefitinib.

G cluster_precursor Precursor Ion cluster_fragments Primary Product Ions precursor Gefitinib [M+H]⁺ m/z 447.16 frag1 Morpholinopropyl Cation m/z 128.1 precursor->frag1 CID Cleavage (Propoxy C-O Bond) frag2 Quinazoline Core Fragment m/z 320.1 precursor->frag2 CID Cleavage (Propoxy C-O Bond)

Caption: Predicted primary fragmentation pathway of protonated Gefitinib.

Part 2: Experimental Protocol for Fragmentation Validation

This section details a robust workflow using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique widely validated for Gefitinib analysis.

Step 1: Materials and Reagents

  • Reference Standard: High-purity Gefitinib (≥98%).

  • Internal Standard (Optional but Recommended): Stable isotope-labeled Gefitinib-d6 for enhanced accuracy.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additive: LC-MS grade formic acid.

  • Sample Matrix: Human plasma (K₂-EDTA) or a simple solvent for initial validation.

Step 2: Sample Preparation (Direct Infusion)

  • Prepare a stock solution of Gefitinib in methanol at 1 mg/mL.

  • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the working solution directly into the mass spectrometer using a syringe pump to obtain a stable signal for method development.

Step 3: UPLC-MS/MS System and Parameters The following parameters are a validated starting point, adaptable to various tandem quadrupole or Q-TOF instruments.[3]

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveGefitinib contains basic nitrogens that readily accept a proton, making positive mode highly sensitive.
Ion Spray Voltage 5.0 - 5.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 - 180°CFacilitates desolvation of the analyte.
Nebulizer Gas Nitrogen (50 psi)Assists in droplet formation and desolvation.
Scan Type Product Ion ScanTo observe all fragments generated from a specific precursor ion.
Precursor Ion (Q1) m/z 447.2The protonated molecular ion of Gefitinib. A narrow isolation window (e.g., ± 0.7 Da) is recommended.
Collision Gas Nitrogen or ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) 35 - 45 eVThis energy range is effective for fragmenting the propoxy linkage.[3] An initial CE ramp is advised to find the optimal value.
Mass Range (Q3) m/z 50 - 450To detect all potential product ions.

Step 4: Data Acquisition and Analysis

  • Acquire the product ion spectrum for the precursor m/z 447.2.

  • Identify the major product ions and record their mass-to-charge ratios.

  • Compare the experimentally observed m/z values with the theoretically predicted fragments from Part 1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of fragments.[7]

Part 3: Comparative Validation and Building Trust

A single experiment is insufficient for full validation. A trustworthy protocol relies on a self-validating system that compares results against established benchmarks and internal controls.

Comparison with Authoritative Data

The most critical validation step is comparing your experimental fragmentation pattern with published, peer-reviewed data. This provides an authoritative benchmark.

Theoretical / Literature Fragment Observed Fragment (Typical) Proposed Structure / Origin Reference
m/z 447.16m/z 447.2[M+H]⁺ Precursor Ion[3][8]
m/z 128.1m/z 128.1Morpholinopropyl Cation[2][3]
m/z 320.1m/z 320.1Quinazoline Core after side-chain loss[2]

Workflow for Comprehensive Validation

The following workflow ensures a multi-faceted approach to validation, incorporating both experimental data and external benchmarks for a high degree of confidence.

G cluster_prep Preparation & Prediction cluster_exp Experimental Analysis cluster_val Validation & Confirmation A Obtain Gefitinib Reference Standard C Develop MS/MS Method (Product Ion Scan) A->C B Predict Theoretical Fragmentation (Part 1) E Compare Experimental vs. Theoretical Fragments B->E D Acquire Experimental Spectrum C->D D->E F Compare Experimental vs. Published Literature Data E->F G Confirm with High Resolution MS (Optional) F->G H Validated Fragmentation Pattern F->H G->H

Caption: A comprehensive workflow for fragmentation pattern validation.

Trustworthiness Through Self-Validation

  • Precursor Ion Confirmation: Before fragmentation analysis, confirm the identity of the precursor ion. Using a high-resolution instrument, verify that the measured mass is within 5 ppm of the theoretical mass (447.1599) and that its isotopic pattern matches the one calculated for C₂₂H₂₅ClFN₄O₃⁺.

  • Use of Internal Standards: For quantitative applications that rely on this fragmentation data, employing a stable isotope-labeled internal standard like Gefitinib-d6 is crucial. The internal standard should exhibit the same fragmentation behavior but with a corresponding mass shift, confirming that the fragmentation is analyte-specific and not an artifact.

  • Alternative Fragmentation: While the propoxy C-O cleavage is dominant, explore other potential, less intense fragmentation pathways. The stability of the quinazoline ring makes it less likely to fragment, but minor losses from the N-(3-chloro-4-fluorophenyl) group could occur and should be investigated to build a complete picture.

Conclusion

The validation of the mass spectrometry fragmentation pattern for CAS 1100227-54-0 (Gefitinib) is a systematic process that combines theoretical prediction with rigorous experimental verification and comparison against authoritative data. The primary fragmentation pathway, involving the cleavage of the propoxy side chain to yield characteristic ions at m/z 128.1 and m/z 320.1, serves as a reliable fingerprint for identification. By following the detailed protocol and comparative validation workflow outlined in this guide, researchers can establish a high degree of confidence in their analytical data, ensuring the accuracy and integrity of their work in drug development and clinical research.

References

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • Chemsrc. (2025, August 20). ammonium persulfate | CAS#:7727-54-0. Retrieved from [Link]

  • PubMed. (2021, March 15). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Retrieved from [Link]

  • PLOS One. (2020, July 23). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. Images depicting fragmentation pattern for formation of daughter ions. Retrieved from [Link]

  • MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • ResearchGate. (A) Chemical structure of gefitinib and assigned atomic numbers. (B).... Retrieved from [Link]

  • The Good Scents Company. ammonium persulfate, 7727-54-0. Retrieved from [Link]

  • PMC. Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • PubChem. Cerapp_20658 | C39H54N10O14S | CID 2100. Retrieved from [Link]

  • Chromatography Online. (2026, March 12). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]

  • Semantic Scholar. (2021, July 14). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Retrieved from [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ChemFrag. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. (2025, September 19). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2024, March 21). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • Molychem. AMMONIUM PERSULPHATE LR | 7727-54-0. Retrieved from [Link]

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Comparative

comparing pharmacokinetic profiles of pyrazine diazepane and homopiperazine analogs

Title: Comparative Pharmacokinetic Profiling of Pyrazine-Diazepane and Homopiperazine Analogs in Drug Discovery Introduction In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacokinetic Profiling of Pyrazine-Diazepane and Homopiperazine Analogs in Drug Discovery

Introduction In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound is often the most challenging hurdle in drug development. The transition from rigid piperazine cores to ring-expanded homopiperazines (1,4-diazepanes) , and their subsequent hybridization with electron-deficient pyrazines , represents a sophisticated strategy for tuning solubility, metabolic stability, and target affinity[1]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two structural classes, equipping drug development professionals with actionable insights into their ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors.

Structural Rationale and PK Causality

The Homopiperazine Scaffold: Expanding a 6-membered piperazine to a 7-membered homopiperazine increases the sp3 carbon fraction and introduces high conformational flexibility. This structural shift disrupts crystal lattice packing, dramatically enhancing aqueous solubility—a critical factor for oral bioavailability. Furthermore, homopiperazines often exhibit superior blood-brain barrier (BBB) penetration[1]. For instance, SYA013, a homopiperazine analog of haloperidol, demonstrates a highly favorable brain/plasma concentration ratio (log ratio 1.48 at Tmax​ ), enabling effective CNS targeting[2]. However, the increased basicity of the secondary or tertiary amines in the diazepane ring often renders them highly susceptible to CYP450-mediated N-dealkylation and oxidation, leading to poor microsomal stability (high intrinsic clearance, Clint​ )[3].

The Pyrazine-Diazepane Hybrid: To mitigate the metabolic liabilities of naked homopiperazines, medicinal chemists frequently conjugate the diazepane core with a pyrazine ring (1,4-diazine)[4]. Pyrazine is a highly electron-deficient heteroaromatic system. When linked directly or via a carbonyl (e.g., pyrazine-2-carbonyl homopiperazines), it exerts a strong electron-withdrawing effect, significantly lowering the pKa of the adjacent diazepane nitrogen[5]. This reduction in basicity directly translates to enhanced metabolic stability against oxidative enzymes. Additionally, the pyrazine nitrogens serve as excellent hydrogen bond acceptors, crucial for anchoring compounds in the hinge regions of kinases or interacting with bacterial targets like DprE1 in Mycobacterium tuberculosis[4][5].

Quantitative Pharmacokinetic Comparison

The following table synthesizes experimental PK data across various therapeutic indications, highlighting the functional divergence between the two scaffolds.

Scaffold ClassRepresentative CompoundPrimary IndicationAqueous SolubilityMicrosomal Stability ( Clint​ )BBB PermeabilityKey PK/PD Advantage
Homopiperazine SYA013Neuropsychiatric (5-HT1A/D2)HighModerateHigh (Log Brain/Plasma: 1.48)Excellent CNS exposure and oral absorption[2].
Homopiperazine mGlu4 PAM (Compound 9)Parkinson's DiseaseModerateLow (High Clearance)ModerateHigh unbound free fraction (>3% in rat plasma)[3].
Homopiperazine K-7174Multiple Myeloma (Proteasome)HighModerateLowOrally bioavailable alternative to IV bortezomib[6].
Pyrazine-Diazepane Pyrazine-2-carbonyl analogTuberculosis (DprE1)ModerateHigh (Stable)LowLowered pKa prevents rapid CYP oxidation[5].
Pyrazine-Piperazine Antiprotozoal Hit 21Malaria / ChagasLow-ModerateModerateN/AOptimized H-bonding; high potency[7].

Experimental Methodologies: Self-Validating PK Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to assess the PK properties of these analogs.

Protocol A: In Vitro Microsomal Stability (Determination of Clint​ ) Objective: Quantify the vulnerability of the homopiperazine nitrogens to CYP450 oxidation versus the stabilized pyrazine-diazepane hybrids.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the test analog (homopiperazine or pyrazine-diazepane) to a final concentration of 1 µM. Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as positive and negative controls to verify baseline CYP enzymatic activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion. Calculate half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Protocol B: PAMPA-BBB Permeability Assay Objective: Evaluate the passive brain penetrance of homopiperazine analogs (e.g., SYA013) driven by their dynamic conformational flexibility.

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of test compound (50 µM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Self-Validation Step: Use Theophylline (low permeability) and Propranolol (high permeability) as reference standards to ensure membrane integrity.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and measure the compound concentration in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Logical Workflow of PK Optimization

The following diagram illustrates the decision-making matrix when optimizing a basic piperazine hit into either a homopiperazine or a pyrazine-diazepane clinical candidate.

PK_Optimization Start Initial Hit (Rigid Piperazine Core) Branch1 Ring Expansion (Homopiperazine/1,4-Diazepane) Start->Branch1 Optimize Solubility Branch2 Heteroaromatic Conjugation (Pyrazine-Diazepane Hybrid) Start->Branch2 Optimize Stability PK1 Increased sp3 Fraction Enhanced Aqueous Solubility Branch1->PK1 Tox1 High Basic pKa Rapid CYP450 Clearance Branch1->Tox1 PK2 Decreased Amine pKa Improved Metabolic Stability Branch2->PK2 Tox2 Pyrazine N-Atoms Act As Hydrogen Bond Acceptors Branch2->Tox2 Opt2 Lead Candidate (Balanced PK/PD Profile) PK1->Opt2 Opt1 Steric Shielding / Isosteric Replacement Tox1->Opt1 Address Cl_int PK2->Opt2 Tox2->Opt2 Opt1->Opt2

Pharmacokinetic optimization workflow comparing homopiperazine and pyrazine-diazepane scaffolds.

Conclusion

The choice between a homopiperazine and a pyrazine-diazepane scaffold dictates the downstream pharmacokinetic trajectory of a drug program. Homopiperazines excel in scenarios requiring high aqueous solubility and deep CNS penetration, provided their metabolic liabilities can be managed through steric shielding. Conversely, pyrazine-diazepane hybrids offer a robust solution for peripheral targets where metabolic stability and precise hydrogen-bonding interactions are paramount. By leveraging the self-validating assays outlined above, researchers can systematically navigate these structural trade-offs.

References

  • Title: Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analog of haloperidol in rats Source: PubMed, NIH URL
  • Title: Solution-phase parallel synthesis and SAR of homopiperazinyl analogs as positive allosteric modulators of mGlu₄ Source: PubMed, NIH URL
  • Title: Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding Source: PLOS One URL
  • Title: Scaffold and Parasite Hopping: Discovery of New Protozoal Proliferation Inhibitors Source: PubMed Central, NIH URL
  • Title: Piperazine/homopiperazine based anti-tubercular agents Source: ResearchGate URL
  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds Source: ACS Publications URL
  • Title: Pyrazines in Drug Discovery Source: PharmaBlock URL

Sources

Validation

structural comparison of 1,4-diazepane and 1,4-diazepine pharmaceutical building blocks

Structural Comparison of 1,4-Diazepane and 1,4-Diazepine Pharmaceutical Building Blocks: A Guide for Rational Drug Design The seven-membered nitrogen-containing heterocycles, 1,4-diazepane (homopiperazine) and 1,4-diazep...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Comparison of 1,4-Diazepane and 1,4-Diazepine Pharmaceutical Building Blocks: A Guide for Rational Drug Design

The seven-membered nitrogen-containing heterocycles, 1,4-diazepane (homopiperazine) and 1,4-diazepine, represent two distinctly privileged scaffolds in medicinal chemistry. While they share a homologous ring size and heteroatom placement, their saturation levels dictate divergent physicochemical properties, conformational dynamics, and metabolic liabilities. For drug development professionals, selecting between a fully saturated diazepane and an unsaturated diazepine is not merely a structural swap; it fundamentally alters the molecule's pharmacokinetic (PK) profile, target engagement, and synthetic trajectory.

Physicochemical and Conformational Profiling

1,4-Diazepane (Homopiperazine): As a fully saturated cyclic diamine, 1,4-diazepane is characterized by high conformational flexibility, predominantly adopting pseudo-chair and boat conformations. The presence of the additional methylene group relative to a standard piperazine ring alters the exit vectors of substituents. This allows medicinal chemists to probe distinct spatial geometries within target binding pockets, which is highly advantageous for engaging deep, polar receptor sites (e.g., sigma-1 receptors or dopamine transporters). Chemically, the saturated nitrogens are highly basic, with pKa values typically around 5.35 and 9.73, ensuring the molecule is extensively protonated at physiological pH.

1,4-Diazepine: In contrast, 1,4-diazepines contain unsaturation (double bonds) within the seven-membered ring, frequently appearing as benzo-fused derivatives (benzodiazepines). The unsaturation imparts regional planarity and restricts the overall conformational ensemble[1]. The azomethine nitrogen (N-4) in 1,4-benzodiazepines exhibits a significantly lower basicity, with pKa values ranging from 2.0 to 4.0 (e.g., diazepam has a pKa of ~3.0)[1]. This reduced basicity enhances passive membrane permeability but introduces unique pH-dependent structural behaviors.

Table 1: Quantitative Comparison of Core Properties

Property1,4-Diazepane (Homopiperazine)1,4-Diazepine (Unfused/Fused)
Saturation Fully saturated (sp³ carbons)Unsaturated (contains sp² carbons)
Core pKa (approx.) pKa₁ = 5.35, pKa₂ = 9.73pKa = 2.0 – 4.0[1]
Conformational State Highly flexible (Pseudo-chair/boat)Restricted/Semi-rigid (Planar regions)[1]
Acidic Stability Highly stableSusceptible to reversible ring-opening[2]
Primary Metabolism N-dealkylation, C-oxidation[3]Hepatic oxidation (CYP3A4, CYP2C19)[4]

Metabolic Stability and Pharmacokinetic Causality

The metabolic fate of these two scaffolds diverges sharply due to their electronic and structural differences.

Diazepane Metabolism: The saturated nature and high basicity of 1,4-diazepane make it susceptible to oxidative metabolism, particularly by cytochrome P450 (CYP450) enzymes targeting the α-carbons adjacent to the nitrogens. In many drug discovery programs, expanding a piperazine ring to a 1,4-diazepane increases lipophilicity and exposes more C-H bonds, which can decrease microsomal stability[3]. Mitigating this requires strategic blocking (e.g., fluorination, steric bulk, or reducing ring size back to piperazine if the specific 3D vector is not strictly required for efficacy).

Diazepine Metabolism and pH-Dependent Dynamics: 1,4-Diazepines, particularly benzodiazepines, undergo extensive hepatic oxidative metabolism (e.g., N-demethylation and C3-hydroxylation by CYP3A4 and CYP2C19)[4]. Furthermore, the 1,4-diazepine scaffold exhibits a unique pH-dependent equilibrium. Under highly acidic conditions (such as gastric pH < 3), the seven-membered ring can undergo a reversible ring-opening to form an acyclic benzophenone derivative[2]. As the compound transitions to the neutral pH of the intestine, the ring rapidly re-closes. Understanding this causality is critical: in vitro assays conducted exclusively at physiological pH will fail to capture this transient gastric instability, which can profoundly impact the dissolution and absorption kinetics of the drug.

Pathway Scaffold 7-Membered Nitrogen Heterocycle Selection Diazepane 1,4-Diazepane (Saturated) Scaffold->Diazepane Diazepine 1,4-Diazepine (Unsaturated) Scaffold->Diazepine Flex High Flexibility (Pseudo-chair/boat) Diazepane->Flex Rigid Restricted Conformation (Planar regions) Diazepine->Rigid Metab1 CYP450 N-dealkylation & Hydroxylation Flex->Metab1 Metab2 Hepatic Oxidation & Acidic Ring-Opening Rigid->Metab2

Structural and metabolic divergence pathway of 1,4-diazepane versus 1,4-diazepine scaffolds.

Self-Validating Experimental Protocol for Microsomal Stability

To objectively compare the metabolic clearance of diazepane vs. diazepine building blocks, a robust, self-validating in vitro Human Liver Microsome (HLM) assay is required. Because diazepines can suffer from pH-dependent or chemical instability, this protocol explicitly incorporates a minus-NADPH control to ensure that any observed degradation is strictly enzymatic.

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Spike the test compound (diazepane or diazepine derivative) to a final concentration of 1 µM. Include a parallel incubation with Verapamil (1 µM) as a high-clearance positive control.

  • Negative Control Establishment (Critical for Causality): Prepare a parallel "minus-NADPH" control. This validates that degradation is CYP450-dependent and rules out background chemical instability (e.g., spontaneous ring-opening or hydrolysis of the diazepine core).

  • Initiation: Pre-incubate all samples at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) to the active samples.

  • Quenching & Internal Standard: At predetermined time points (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-HRMS/MS.

  • Data Validation: The assay is only validated if the Verapamil control shows >70% depletion at 30 minutes (confirming enzyme viability), and the minus-NADPH control shows <5% depletion (confirming chemical stability). Calculate the intrinsic clearance (CL_int) based on the log-linear depletion rate.

Workflow Prep Matrix Prep (HLM + Cmpd) Incubate Incubation (+NADPH, 37°C) Prep->Incubate Quench Quench (Ice-cold ACN + IS) Incubate->Quench Analyze LC-HRMS/MS Quantification Quench->Analyze Validate Data Validation (Control Clearance) Analyze->Validate

Self-validating high-throughput microsomal stability experimental workflow.

Conclusion

The selection between 1,4-diazepane and 1,4-diazepine scaffolds dictates a compound's trajectory in drug discovery. Diazepanes offer unique 3D exit vectors and high basicity, ideal for targeting deep, polar pockets, though often requiring iterative metabolic optimization to reduce CYP-mediated clearance. Diazepines provide a rigid, privileged framework with proven CNS penetration, but demand careful monitoring of pH-dependent stability and oxidative liabilities.

References

  • Diazepine - Grokipedia Source: grokipedia.com URL: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH Source: nih.gov URL:[Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC Source: nih.gov URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

This document provides a detailed, step-by-step guide for the safe and compliant disposal of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate (CAS No. 1187766-07-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate (CAS No. 1187766-07-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. The overriding principle is that no chemical work should begin without a clear plan for the disposal of all potential waste streams.[1][2]

Part 1: Hazard Assessment & Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature and potential hazards is essential.

Chemical Structure Analysis:

  • tert-Butyl carbamate (Boc group): This is a common amine protecting group. A critical characteristic of the Boc group is its lability under acidic conditions.[3][4][5] This instability is a key consideration for waste segregation, as inadvertent mixing with acidic waste could trigger a chemical reaction, leading to the generation of isobutylene gas and carbon dioxide, which could pressurize a sealed waste container.[6][7]

Based on structurally similar compounds, this substance should be handled as a hazardous chemical, potentially causing skin, eye, and respiratory irritation.[8][12] All handling and disposal operations must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[13][14][15][16]

Part 2: Disposal Decision Workflow

The following flowchart outlines the critical decision points for the proper segregation and disposal of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate waste.

G Disposal Workflow for tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Final Disposal cluster_3 Incompatible Materials - DO NOT MIX A Waste Generated (Pure compound, reaction mixture, or contaminated material) B Is the waste mixed with solvents? A->B C Is it mixed with HALOGENATED solvents (e.g., DCM, Chloroform)? B->C Yes E Solid or neat liquid waste B->E No D Is it mixed with NON-HALOGENATED solvents (e.g., Acetone, Toluene)? C->D No F Collect in HALOGENATED Organic Waste Container C->F Yes G Collect in NON-HALOGENATED Organic Waste Container D->G Yes H Collect in NON-HALOGENATED Organic Waste Container E->H I Ensure container is properly labeled: 'Hazardous Waste', full chemical names, accumulation date. F->I G->I H->I J Store in designated Satellite Accumulation Area with secondary containment. I->J K Arrange for pickup by institutional Environmental Health & Safety (EHS) or licensed disposal contractor. J->K L Strong Acids (e.g., HCl, TFA) M Strong Oxidizers (e.g., Peroxides) N Bases

Caption: Decision workflow for proper waste segregation.

Part 3: Step-by-Step Disposal Protocol

This protocol must be executed in compliance with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and any applicable state and local rules.[17]

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's safety office, all waste containing tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate must be treated as hazardous chemical waste.[18]

  • Segregate at the Source: The primary waste stream for this compound is non-halogenated organic waste .[19]

    • Solid Waste: Collect pure or residual solid compound, along with contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated solid waste container.

    • Liquid Waste: If dissolved in a non-halogenated solvent (e.g., methanol, toluene, ethyl acetate), collect it in a container designated for non-halogenated organic liquid waste.[20][21] If a halogenated solvent (e.g., dichloromethane) was used, the waste must be collected in a halogenated organic waste container.[19]

  • Prevent Incompatible Mixing:

    • DO NOT mix this waste with strong acids. This can cause a violent reaction, cleaving the Boc group and generating gas, which could rupture the container.[6][7]

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix acids and bases in the same waste container.[19]

Step 2: Proper Containerization
  • Select an Appropriate Container: Use only containers that are chemically compatible with the waste. Borosilicate glass bottles or high-density polyethylene (HDPE) carboys are generally suitable.[17] Do not use metal containers for amine waste.[1]

  • Inspect the Container: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[17]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1] This minimizes the release of vapors and prevents spills.

Step 3: Accurate Labeling

Proper labeling is a critical regulatory requirement. The container must be clearly marked with:

  • The words "Hazardous Waste" .[17]

  • The full, unabbreviated chemical name(s) of all constituents. For mixtures, list all components.

  • The approximate percentages or volumes of each component.

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: On-Site Accumulation and Storage
  • Point of Generation: Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[17] This is often referred to as a Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Safe Location: Store the container in a well-ventilated area, such as a designated cabinet, away from heat sources, direct sunlight, and incompatible chemicals.

Step 5: Final Disposal
  • Professional Disposal: Laboratory personnel must NEVER dispose of this chemical waste down the sink or in the regular trash.[17][18][22] Evaporation in a fume hood is also not a permissible disposal method.[18]

  • Contact EHS: Once the waste container is full, or within the time limits specified by your institution (e.g., six months for academic labs), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][17] They will manage the final disposal, which is typically high-temperature incineration for organic waste.[11]

Part 4: Emergency Procedures for Spills

In the event of a small spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container.[8][11]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Material: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste following the procedures outlined above.[11]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Parameter Guideline Rationale & References
Waste Category Non-Halogenated Organic WasteClassified based on its carbon structure containing nitrogen and oxygen, without halogens.[19]
Recommended Container Glass or High-Density Polyethylene (HDPE)Ensures chemical compatibility and prevents degradation of the container.[17] Avoid metal.[1]
Incompatible Materials Strong Acids, Strong Oxidizers, BasesPrevents dangerous chemical reactions, such as gas generation from Boc-group cleavage.[3][6][19]
Required Labeling "Hazardous Waste," Full Chemical Name(s), Accumulation DateComplies with EPA and OSHA regulations for waste identification and tracking.[15][17]
Final Disposal Method Licensed Hazardous Waste Contractor (via EHS)Ensures environmentally sound and legally compliant disposal, typically via incineration.[2][11][17]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Safety Guidance.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Laboratories - Overview.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY DATA SHEET. (2009, August 25). Fisher Scientific.
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS. (2025, December 26). MedChemExpress.
  • 1-(pyridazin-3-yl)
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • SAFETY D
  • SAFETY DATA SHEET. (2015, March 11). ChemPoint.com.
  • MATERIAL SAFETY D
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA).
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Safety Data Sheet. (2024, November 1). Aaronchem.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Management of Waste. (From Prudent Practices in the Laboratory).
  • Safety Data Sheet. (2023, November 29). Cayman Chemical.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate
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